molecular formula C14H13NO B188535 N-(4-Methylphenyl)benzamide CAS No. 582-78-5

N-(4-Methylphenyl)benzamide

Cat. No.: B188535
CAS No.: 582-78-5
M. Wt: 211.26 g/mol
InChI Key: YUIHXKGKVSVIEL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIHXKGKVSVIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206946
Record name 4'-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

582-78-5
Record name N-(4-Methylphenyl)benzamide
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Record name 4'-Methylbenzanilide
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Record name p-Benzotoluidide
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Record name 4'-Methylbenzanilide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-Methylphenyl)benzamide, a significant amide compound often utilized in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary synthesis route discussed is the acylation of p-toluidine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3][4]

Reaction Principle and Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine (the nucleophile) attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.[2][8]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group. A base, such as sodium hydroxide, neutralizes the generated hydrochloric acid, driving the reaction to completion.[6]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products p_toluidine p-Toluidine intermediate Tetrahedral Intermediate p_toluidine->intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate product This compound intermediate->product Chloride Elimination & Deprotonation hcl HCl (neutralized by base) intermediate->hcl

Caption: Reaction mechanism for this compound synthesis.

Physicochemical and Structural Data

This compound is a white crystalline solid at room temperature.[1] It is generally insoluble in water but soluble in organic solvents like ethanol.[1][9]

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₁₄H₁₃NO [10][11]
Molecular Weight 211.26 g/mol [11]
Melting Point 158 °C [9]
Appearance Colorless crystals / White solid [1][9]
IUPAC Name This compound

| Synonyms | p-Benzotoluidide, N-Benzoyl-p-toluidine |[11] |

Table 2: Crystallographic Data

Parameter Value Reference
Crystal System Orthorhombic [10][12]
Space Group Pbca [12]
a (Å) 9.1117 (3) [10][12]
b (Å) 9.8336 (2) [10][12]
c (Å) 26.0616 (10) [10][12]
V (ų) 2335.14 (13) [10]

| Z | 8 |[10] |

Experimental Protocol

This protocol is based on the Schotten-Baumann reaction conditions, which utilize an aqueous base to facilitate the reaction.[4][9]

Materials and Reagents:

  • p-Toluidine (C₇H₉N)

  • Benzoyl chloride (C₇H₅ClO)

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • Reactant Preparation: In a suitable flask, mix 2.0 g of finely divided p-toluidine with 10 mL of a 10% aqueous sodium hydroxide solution.[9]

  • Addition of Acylating Agent: While mechanically shaking the warm mixture, gradually add 2.0 mL of benzoyl chloride.[9] Continuous and thorough shaking is crucial for the success of the reaction.[9]

  • Reaction Completion: After the addition is complete, continue to shake the mixture vigorously. If an excess of benzoyl chloride is present (indicated by its characteristic odor), it can be neutralized by warming the mixture with an additional small amount of NaOH solution.[9]

  • Precipitation and Isolation: Pour the reaction mixture into a beaker of cold water. The crude this compound will precipitate as a solid.[9]

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Purification (Recrystallization): The crude product is purified by recrystallization from ethanol.[9][12] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying: Filter the purified crystals and dry them completely. The yield is reported to be nearly theoretical.[9]

  • Characterization: The purity of the final product can be confirmed by measuring its melting point (158 °C) and by spectroscopic analysis (IR, NMR).[9][12]

experimental_workflow start Start mix Mix p-toluidine and 10% NaOH solution start->mix add Gradually add Benzoyl Chloride with vigorous shaking mix->add react Complete Reaction (Neutralize excess Benzoyl Chloride if needed) add->react precipitate Pour into cold water to precipitate product react->precipitate filter Filter and wash the crude solid precipitate->filter recrystallize Recrystallize from hot ethanol filter->recrystallize dry Dry the purified crystals recrystallize->dry end Final Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Benzoyl chloride is corrosive and a lachrymator (causes watering of the eyes).[3] It should be handled in a well-ventilated fume hood.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • p-Toluidine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic; therefore, gradual addition of benzoyl chloride is recommended.[13]

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)benzamide, also known as N-p-tolylbenzamide, is an aromatic amide that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, consisting of a benzoyl group linked to a p-toluidine moiety, imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and application in various chemical processes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in different solvent systems, its thermal stability, and its potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 158 °C[1][2][3]
Boiling Point No experimental data available. Estimated for the isomer N-(m-tolyl)benzamide: 265.3 °C at 760 mmHg.[4]
Solubility Limited solubility in water. Soluble in organic solvents such as ethanol and acetone. Quantitative data is not readily available in the literature.[5]
pKa No experimental or predicted data available in the literature.
CAS Registry Number 582-78-5[1]

Note: The boiling point is an estimate based on a structural isomer and should be used with caution. Quantitative solubility and pKa values require experimental determination or computational prediction.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the reliable application of a chemical compound. The following sections detail standardized experimental protocols for measuring the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound (2-3 mm in height) into the sealed end.

  • Measurement:

    • Mel-Temp Apparatus: The loaded capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a high-boiling point oil within the Thiele tube. The tube is heated gently and evenly.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

  • Solvent Addition: A known volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

  • Mixing: The test tubes are vigorously agitated using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is categorized as:

    • Soluble: No solid particles are visible.

    • Partially soluble: Some, but not all, of the solid has dissolved.

    • Insoluble: The solid remains largely undissolved.

Synthesis and Characterization Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent characterization of this compound. This process ensures the identity and purity of the synthesized compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants p-Toluidine + Benzoyl Chloride Reaction Amidation Reaction (e.g., Schotten-Baumann conditions) Reactants->Reaction Workup Reaction Quenching & Product Isolation (Filtration) Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Pure Pure Crystalline Product Recrystallization->Pure MP Melting Point Determination Pure->MP Spectroscopy Spectroscopic Analysis (FTIR, NMR) Pure->Spectroscopy Final Verified this compound Conclusion Conclusion Final->Conclusion Final Product Verified

Caption: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and professionals in the effective handling, application, and further investigation of this important chemical intermediate. The lack of readily available quantitative data for certain properties, such as boiling point, pKa, and specific solubility, highlights opportunities for further experimental and computational studies to build a more complete profile of this compound.

References

Unveiling the Solid-State Architecture of N-(4-Methylphenyl)benzamide: A Technical Guide to its Crystal Structure and Molecular Geometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of N-(4-Methylphenyl)benzamide, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its solid-state conformation, intermolecular interactions, and the experimental protocols used for its characterization.

Crystal System and Unit Cell Parameters

This compound (chemical formula C₁₄H₁₃NO) crystallizes in the orthorhombic system, belonging to the Pbca space group.[1] The crystallographic data, determined by single-crystal X-ray diffraction, reveals the precise arrangement of molecules within the unit cell. Two independent studies present very similar unit cell parameters, summarized in the table below.

ParameterValue (Gowda et al., 2008)[2][3]Value (Wei et al., 2011)[1]
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPbca
a (Å) 9.1117 (3)9.1082 (18)
b (Å) 9.8336 (2)9.822 (2)
c (Å) 26.0616 (10)26.125 (5)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 2335.14 (13)2337.1 (8)
Z 88
Calculated Density (g/cm³) 1.2021.201
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Temperature (K) 295 (2)293 (2)

Molecular Geometry and Conformation

The molecular structure of this compound consists of a benzamide core with a 4-methylphenyl (p-tolyl) group attached to the nitrogen atom. The overall conformation is not planar. The benzene ring and the methylphenyl ring are significantly twisted with respect to each other, with a reported dihedral angle of 63.41 (5)°.[2][3] The amide group itself is twisted relative to the benzene ring, with a dihedral angle of 20.5 (1)°.[2][3]

G cluster_0 Molecule 1 cluster_1 Molecule 2 N1 N-H O1 C=O N1->O1 N-H···O Hydrogen Bond G A Single Crystal Selection B Mounting on Diffractometer (e.g., Oxford Diffraction Xcalibur or Rigaku Saturn CCD) A->B C Data Collection (Mo Kα radiation, 293-295 K) B->C D Cell Refinement and Data Reduction (e.g., CrysAlis RED) C->D E Structure Solution (e.g., SHELXS97 - Direct Methods) D->E F Structure Refinement (e.g., SHELXL97 - Full-matrix least-squares on F²) E->F G Placement of Hydrogen Atoms F->G H Final Crystallographic Data G->H

References

Solubility Profile of N-(4-Methylphenyl)benzamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Methylphenyl)benzamide (also known as N-p-tolylbenzamide), a compound of interest in organic synthesis and potentially as an intermediate in the production of pharmaceuticals or agrochemicals.[1] Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and material science.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features a polar amide group and nonpolar aromatic rings (a phenyl ring and a methyl-substituted phenyl ring).[1][2] The principle of "like dissolves like" is paramount in predicting its solubility behavior. The amide group is capable of forming hydrogen bonds, which promotes solubility in polar solvents.[2][3][4] Conversely, the significant nonpolar character imparted by the two aryl groups favors solubility in nonpolar or weakly polar organic solvents.[2]

Qualitative and Estimated Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative information and data from structurally similar compounds allow for a reliable estimation of its solubility profile. The compound is generally soluble in common organic solvents but has limited solubility in water, reflecting its predominantly hydrophobic nature.[1]

Solvent ClassSolventQualitative/Estimated SolubilityRationale
Alcohols EthanolSoluble, especially at elevated temperatures.[1][5]The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the amide group of this compound. The ethyl chain provides some nonpolar character, aiding in the dissolution of the aromatic rings. Recrystallization from ethanol is a common purification method, indicating good solubility in hot ethanol and lower solubility in cold ethanol.[5]
MethanolLikely SolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. It is often a good solvent for N-aryl benzamides.[6]
Ketones AcetoneSoluble.[1]Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the N-H group of the amide. Its overall polarity and organic nature make it a good solvent for moderately polar compounds.
Ethers Diethyl EtherLikely SolubleDiethyl ether is a relatively nonpolar solvent but the ether oxygen can act as a hydrogen bond acceptor. It is a common solvent for organic compounds.[7]
Tetrahydrofuran (THF)Likely SolubleTHF is a polar aprotic solvent and is generally a better solvent than diethyl ether for a wider range of organic compounds due to its higher polarity.
Halogenated Solvents DichloromethaneLikely SolubleDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds.
ChloroformLikely SolubleSimilar to dichloromethane, chloroform is a good solvent for many organic molecules.
Aromatic Hydrocarbons TolueneLikely Soluble, especially with heatingThe aromatic rings of toluene can interact favorably with the phenyl and tolyl groups of this compound through pi-pi stacking interactions.
BenzeneLikely Soluble, especially with heatingSimilar to toluene, benzene can solvate the aromatic portions of the molecule.
Alkanes HexaneSparingly Soluble to InsolubleHexane is a nonpolar solvent and is unlikely to effectively solvate the polar amide group of this compound. It may be used as an anti-solvent in recrystallization.[6][8]
Water WaterLimited Solubility/Insoluble.[1]The large nonpolar surface area of the two aromatic rings significantly outweighs the polarity of the single amide group, leading to poor solubility in water.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the solubility of a compound in a specific solvent is the isothermal shake-flask method. This procedure involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvent of high purity

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Supersaturated Mixture: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. Continuous agitation is necessary.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the key factors influencing its solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_mixture Prepare Supersaturated Mixture (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep_mixture->equilibrate phase_separation Allow Undissolved Solid to Settle equilibrate->phase_separation withdraw_filter Withdraw and Filter Supernatant phase_separation->withdraw_filter dilute Dilute Sample withdraw_filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Diagram 1: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_properties Molecular Properties cluster_interactions Interactions with Solvents cluster_solubility Solubility Outcome compound This compound polar_group Polar Amide Group (-CONH-) compound->polar_group nonpolar_rings Nonpolar Aromatic Rings (Phenyl and Tolyl) compound->nonpolar_rings h_bonding Hydrogen Bonding polar_group->h_bonding favors dipole_dipole Dipole-Dipole polar_group->dipole_dipole favors vdw Van der Waals Forces (pi-pi stacking) nonpolar_rings->vdw favors water_insolubility Insoluble in Water nonpolar_rings->water_insolubility leads to polar_solubility Soluble in Polar Organic Solvents (e.g., Ethanol, Acetone) h_bonding->polar_solubility dipole_dipole->polar_solubility nonpolar_solubility Soluble in Nonpolar Aromatic Solvents (e.g., Toluene) vdw->nonpolar_solubility

Diagram 2: Factors influencing the solubility of this compound.

References

The Multifaceted Biological Potential of N-(4-Methylphenyl)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(4-Methylphenyl)benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The inherent versatility of the benzamide structure, coupled with the specific steric and electronic properties conferred by the 4-methylphenyl group, has led to the development of derivatives with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and DNA repair.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various this compound and related benzamide derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for selected derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7 (2,6-dichloropurine derivative) K562 (Chronic Myelogenous Leukemia)2.27[1]
HL-60 (Acute Promyelocytic Leukemia)1.42[1]
OKP-GS (Renal Cell Carcinoma)4.56[1]
Compound 10 (2,6-dichloropurine derivative) K562 (Chronic Myelogenous Leukemia)2.53[1]
HL-60 (Acute Promyelocytic Leukemia)1.52[1]
OKP-GS (Renal Cell Carcinoma)24.77[1]
Compound 13f (benzamidophenyl scaffold) HCT116 (Colorectal Carcinoma)0.30[2]
DLD-1 (Colorectal Adenocarcinoma)2.83[2]
Derivative 4e (para-methoxy substitution) A549 (Lung Carcinoma)8.9[3]
HeLa (Cervical Cancer)11.1[3]
MCF-7 (Breast Adenocarcinoma)9.2[3]
Derivative 4f (fluorine substitution) A549 (Lung Carcinoma)7.5[3]
HeLa (Cervical Cancer)9.3[3]
MCF-7 (Breast Adenocarcinoma)8.9[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular signaling pathways.

  • Protein Kinase Inhibition: Certain derivatives act as inhibitors of protein kinases, such as Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are crucial for the growth and survival of cancer cells.[1]

G Derivative This compound Derivative BcrAbl Bcr-Abl Kinase Derivative->BcrAbl Inhibits PDGFR PDGFRα/β Derivative->PDGFR Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) BcrAbl->Downstream BcrAbl->Apoptosis Inhibits PDGFR->Downstream PDGFR->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activates Repair DNA Repair PARP1->Repair DSB DNA Double-Strand Break Accumulation PARP1->DSB Prevents Derivative This compound Derivative Derivative->PARP1 Inhibits Repair->DNA_Damage Fixes Apoptosis Apoptosis DSB->Apoptosis G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Derivative This compound Derivative Derivative->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) Nucleus->Gene_Expression Transcription

References

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)benzamide, a key organic compound, serves as a versatile intermediate in a multitude of synthetic pathways. Its robust chemical nature and the reactivity of its functional groups make it an invaluable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis, properties, and significant applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comprehensive data summaries, and schematic diagrams of relevant synthetic routes are presented to facilitate its practical application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structural characteristics, including a phenyl group and a methyl-substituted phenyl ring linked by an amide bond, contribute to its physical and chemical behavior. The presence of the amide group allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting point.[1] It exhibits good solubility in various organic solvents such as ethanol and acetone, while its non-polar nature leads to limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₃NO[1][2][3][4][5]
Molecular Weight 211.26 g/mol [1][2][3][4][5]
CAS Number 582-78-5[1][2][4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 158 °C[1]
Solubility Soluble in ethanol and acetone; limited solubility in water[1]
Density 1.202 g/cm³

Spectroscopic Data

The structural integrity of synthesized this compound can be confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (DMSO-d₆) δ: 10.36 (s, 1H, NH), 7.98–7.35 (m, 9H, Ar-H), 2.40 (s, 3H, CH₃)[6]
¹³C NMR (DMSO-d₆) δ: 165.96, 142.45, 139.30, 132.74, 132.28, 129.43, 128.21, 121.55, 21.49[6]
IR (KBr) Characterized by IR spectroscopy[3][7]
Mass Spectrometry (EI) Molecular Ion Peak (M⁺) at m/z 211[4][5]

Note: NMR data is based on the closely related structure N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-methylbenzamide and represents the expected shifts for the this compound moiety.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of p-toluidine with benzoyl chloride in the presence of a base.[2][8][9][10][11]

Reaction Scheme

Synthesis cluster_conditions Conditions p_toluidine p-Toluidine product This compound p_toluidine->product benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product naoh NaOH (aq) hcl HCl

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Experimental Protocol

Materials:

  • p-Toluidine (finely divided)

  • Benzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Water

  • Flask with a cork

  • Mechanical shaker

  • Heating apparatus

  • Filtration apparatus

Procedure: [1]

  • In a corked flask, mix 2 g of finely divided p-toluidine with 10 ml of a 10% aqueous solution of sodium hydroxide.

  • Warm the mixture gently.

  • Gradually add 2 ml of benzoyl chloride to the warm mixture while ensuring the flask is being mechanically shaken. Thorough shaking is crucial for the reaction to proceed efficiently.

  • After the addition of benzoyl chloride is complete, continue to shake the mixture vigorously.

  • If any unreacted benzoyl chloride remains (indicated by its characteristic odor), warm the mixture with an additional small amount of sodium hydroxide solution to hydrolyze the excess.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Filter the precipitate using a filtration apparatus.

  • Wash the solid product with water to remove any remaining impurities.

  • Dry the crude this compound.

  • For purification, recrystallize the dried product from ethanol to obtain colorless crystals.

Yield: The yield is reported to be nearly theoretical.[1]

Role as an Intermediate in Organic Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The amide linkage provides a stable core, while the aromatic rings can be further functionalized.

Application in the Synthesis of Kinase Inhibitors

Derivatives of this compound have been explored as potential protein kinase inhibitors, which are a significant class of anticancer agents. The general synthetic strategy involves using the N-(substituted-phenyl)-4-methylbenzamide backbone and introducing various functional groups to interact with the target kinase.[12]

DrugDevelopment intermediate N-(Aryl)-4-methyl- benzamide Backbone modification Chemical Modification (e.g., addition of purine derivatives) intermediate->modification Condensation final_compound Potential Kinase Inhibitor modification->final_compound Synthesis

Caption: General workflow for developing kinase inhibitors from a benzamide intermediate.

Use in the Development of Antitubercular Agents

The benzamide core is also present in novel antitubercular agents. For instance, N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as direct inhibitors of the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis.[13] This highlights the potential of this compound derivatives in combating infectious diseases.

Conclusion

This compound is a fundamentally important intermediate in organic synthesis with significant applications in drug discovery and development. Its straightforward synthesis via the Schotten-Baumann reaction, coupled with its chemical stability and versatility, makes it an attractive starting material for the creation of a wide range of biologically active molecules. The data and protocols presented in this guide are intended to support researchers in leveraging the full potential of this valuable compound in their synthetic endeavors.

References

Spectroscopic Analysis of N-(4-Methylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-(4-Methylphenyl)benzamide, a crucial molecule in various research and development applications. This document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, facilitating straightforward interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in searched resources

A definitive ¹H NMR spectrum for this compound was not available in the public databases searched. The table is provided as a template for experimental data.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in searched resources

A definitive ¹³C NMR spectrum for this compound was not available in the public databases searched. The table is provided as a template for experimental data.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
1645StrongC=O Stretch (Amide I)[1]
1597StrongN-H Bend (Amide II)[1]
1508, 1490Medium-StrongAromatic C=C Stretch / C-H Bend[1]
1313MediumC-N Stretch (Amide III)[1]
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
211~60[M]⁺ (Molecular Ion)
105100[C₆H₅CO]⁺ (Benzoyl cation)
91~30[C₇H₇]⁺ (Tropylium ion)
77~40[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for adequate signal-to-noise.

    • For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample of this compound is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with anhydrous KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Vaporize and Introduce to Source Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Data_NMR Chemical Shifts & Coupling Constants (Functional Groups, Connectivity) NMR->Data_NMR Data_IR Absorption Bands (Functional Groups) IR->Data_IR Data_MS Molecular Ion & Fragmentation Pattern (Molecular Weight, Substructures) MS->Data_MS Structure Structure Elucidation and Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

MassSpec_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound MolIon This compound m/z = 211 Frag1 Benzoyl Cation m/z = 105 MolIon->Frag1 - •N-C₇H₇ Frag3 Tropylium Ion m/z = 91 MolIon->Frag3 - C₆H₅CO• Frag2 Phenyl Cation m/z = 77 Frag1->Frag2 - CO Neutral1 •N-C₇H₇ Neutral2 CO Neutral3 C₆H₅CO•

References

N-(4-Methylphenyl)benzamide: A Technical Whitepaper on its Hypothetical Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biological activity and mechanism of action for N-(4-Methylphenyl)benzamide have not been extensively elucidated in publicly available scientific literature. This document presents a hypothetical mechanism of action based on the established activities of structurally related benzamide and 4-methylbenzamide derivatives. The proposed pathways, experimental data, and protocols are illustrative and intended to serve as a framework for potential future investigation.

Introduction

This compound is a synthetic organic compound belonging to the versatile class of benzamides. While primarily utilized as an intermediate in organic synthesis, its core structure is a recognized pharmacophore present in numerous biologically active agents. The benzamide scaffold is a key feature in a variety of approved drugs and clinical candidates, known to interact with a wide range of biological targets. Notably, derivatives of benzamide have been successfully developed as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.

This technical guide outlines a plausible, yet hypothetical, mechanism of action for this compound as a protein kinase inhibitor, focusing on the Bcr-Abl tyrosine kinase, a critical oncogenic driver in Chronic Myeloid Leukemia (CML).

Core Hypothetical Mechanism: Inhibition of Bcr-Abl Tyrosine Kinase

The proposed primary mechanism of action for this compound is the inhibition of the constitutively active Bcr-Abl tyrosine kinase. This hypothesis is built upon studies of related 4-methylbenzamide derivatives that have demonstrated significant inhibitory activity against this specific kinase. The Bcr-Abl fusion protein, resulting from a chromosomal translocation, possesses uncontrolled kinase activity that drives excessive proliferation of granulocyte precursors, the hallmark of CML.

Inhibition of the Bcr-Abl kinase by this compound is postulated to occur through competitive binding at the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to uncontrolled cell proliferation and survival.

Hypothetical Signaling Pathway

The Bcr-Abl signaling network is a complex cascade that activates multiple downstream pathways crucial for cell growth and survival, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting the initial phosphorylation event catalyzed by Bcr-Abl, this compound could effectively shut down these pro-oncogenic signals.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) ADP ADP Bcr_Abl->ADP p_Substrate Phosphorylated Substrate Bcr_Abl->p_Substrate Phosphorylation Compound This compound (Hypothetical Inhibitor) Compound->Bcr_Abl Inhibition ATP ATP ATP->Bcr_Abl Substrate Substrate (e.g., Grb2, Shc) Substrate->Bcr_Abl RAS_RAF_MEK_ERK RAS/MAPK Pathway p_Substrate->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT Pathway p_Substrate->PI3K_AKT_mTOR Proliferation_Survival Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Hypothetical inhibition of the Bcr-Abl signaling pathway.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the biological activity of this compound. These values are for illustrative purposes and are modeled on data typically observed for novel kinase inhibitors in early-stage discovery.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity

Kinase Target IC50 (nM) Assay Method
Bcr-Abl (native) 150 ADP-Glo™ Kinase Assay
Bcr-Abl (T315I mutant) >10,000 ADP-Glo™ Kinase Assay
SRC 850 Kinase Activity Assay
LCK 1,200 Kinase Activity Assay

| EGFR | >20,000 | Kinase Activity Assay |

Table 2: Hypothetical Cellular Antiproliferative Activity

Cell Line Cancer Type Bcr-Abl Status IC50 (µM) Assay Method
K562 CML Positive 0.85 MTT Assay (72h)
KU812 CML Positive 1.10 MTT Assay (72h)
Ba/F3 Bcr-Abl Pro-B Cell Line Transfected 0.95 MTT Assay (72h)
Ba/F3 Pro-B Cell Line Negative >50 MTT Assay (72h)

| HeLa | Cervical Cancer | Negative | >50 | MTT Assay (72h) |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard, widely used techniques in the fields of biochemistry and cell biology.

Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the Bcr-Abl kinase.

1. Materials:

  • Recombinant human Bcr-Abl enzyme

  • Abltide (substrate peptide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of diluted compound or DMSO (vehicle control).

    • 2 µL of Bcr-Abl enzyme and Abltide substrate solution in Kinase Buffer.

    • 2 µL of ATP solution in Kinase Buffer to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ATP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare serial dilution of this compound B 2. Add compound, enzyme/substrate, and ATP to 384-well plate A->B C 3. Incubate at 30°C for 60 min (Kinase Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E 5. Incubate at RT for 40 min D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) E->F G 7. Incubate at RT for 30-60 min F->G H 8. Measure Luminescence G->H I 9. Calculate % Inhibition and IC50 H->I

Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

1. Materials:

  • K562 cells (or other desired cell lines)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

2. Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the appropriate wells. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium (for adherent cells) or directly add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate in the dark for at least 4 hours (or overnight) at 37°C. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate for 24h B 2. Treat cells with serial dilutions of this compound A->B C 3. Incubate for 72h B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 3-4h (Formazan crystal formation) D->E F 6. Add solubilization solution to dissolve crystals E->F G 7. Incubate for 4h to overnight F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability and IC50 H->I

Workflow for a cell viability (MTT) assay.

Conclusion and Future Directions

This whitepaper presents a hypothetical but scientifically plausible mechanism of action for this compound as an inhibitor of the Bcr-Abl tyrosine kinase. The benzamide scaffold is a proven pharmacophore for kinase inhibition, making this a rational starting point for investigation. The provided data and protocols offer a clear roadmap for the experimental validation of this hypothesis. Future research should focus on performing the described in vitro kinase and cellular assays to confirm the biological activity of this compound. If activity is confirmed, subsequent studies could include broader kinase profiling to assess selectivity, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of N-(4-Methylphenyl)benzamide. This compound, a derivative of benzamide, has historical significance rooted in the development of fundamental organic reactions and continues to be a relevant scaffold in medicinal chemistry. This document consolidates key data, presents detailed experimental protocols for its synthesis, and visualizes the synthetic workflow, serving as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the foundational methods for amide synthesis: the Schotten-Baumann reaction. First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction provides a robust method for the acylation of amines with acid chlorides in the presence of a base.[1][2] This reaction, often carried out under biphasic conditions with an aqueous base, efficiently produces amides and esters.[1]

This compound, also known as p-tolylbenzamide, is a classic example of a product formed via this reaction, resulting from the condensation of p-toluidine and benzoyl chloride. Historically, the synthesis of such amides was crucial for the structural elucidation and derivatization of amines and carboxylic acids. In contemporary research, the N-aryl benzamide moiety, exemplified by this compound, serves as a key structural motif in the design of biologically active molecules, including potential kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the amide functional group. The presence of both a phenyl and a tolyl group contributes to its hydrophobic nature, resulting in good solubility in many organic solvents and limited solubility in water.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₁₃NO[3]
Molecular Weight 211.26 g/mol [3]
CAS Number 582-78-5[4]
Appearance White to off-white crystalline solid
Melting Point 158-162 °C
Solubility Soluble in ethanol and acetone; limited solubility in water.
Density ~1.202 g/cm³
Table 2: Spectroscopic Data
Technique Key Peaks/Shifts Reference(s)
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), 1313 (C-N stretch), aromatic C=C and C-H bands.[5]
¹H NMR (CDCl₃, δ ppm) ~8.02 (s, 1H, NH), ~7.78 (d, 2H), ~7.67 (d, 2H), ~7.36 (t, 2H), ~7.27 (d, 2H), ~7.15 (m, 1H), ~2.43 (s, 3H, CH₃).[6]
¹³C NMR (CDCl₃, δ ppm) ~165.9, ~142.4, ~138.2, ~132.2, ~129.5 (2C), ~129.1 (2C), ~127.2 (2C), ~124.5, ~120.4 (2C), ~21.6.[6]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Schotten-Baumann reaction between p-toluidine and benzoyl chloride.

Reaction Scheme

Synthesis_Workflow p_toluidine p-Toluidine product This compound p_toluidine->product Nucleophilic Attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product base Aqueous Base (e.g., NaOH) solvent Organic Solvent (e.g., Dichloromethane) byproduct HCl (neutralized by base) product->byproduct Elimination

Fig. 1: Synthesis of this compound via Schotten-Baumann Reaction.
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction.

Materials:

  • p-Toluidine (1.0 equivalent)

  • Benzoyl chloride (1.05 equivalents)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or a hexane/ethyl acetate mixture for recrystallization

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Ice bath

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-toluidine (1.0 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0 eq.) to the stirred solution of p-toluidine.

  • Acylation: While vigorously stirring the biphasic mixture, add benzoyl chloride (1.05 eq.) dropwise from a dropping funnel over a period of 20-30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted p-toluidine), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to obtain pure this compound as a crystalline solid.

  • Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start dissolve Dissolve p-toluidine in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_base Add aq. NaOH cool->add_base add_benzoyl_chloride Add Benzoyl Chloride (0-5 °C) add_base->add_benzoyl_chloride react Stir at Room Temp. add_benzoyl_chloride->react workup Aqueous Workup (Separatory Funnel) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize characterize Characterize Product (MP, NMR, IR) recrystallize->characterize end End characterize->end

Fig. 2: Experimental Workflow for the Synthesis and Purification.

Conclusion

This compound is a compound with a rich history tied to the fundamental development of organic synthesis. Its straightforward preparation via the Schotten-Baumann reaction, coupled with its stable and versatile structure, has made it a valuable building block in various fields, most notably in the design of novel therapeutic agents. This technical guide has provided a consolidated resource on its historical context, physicochemical and spectroscopic properties, and a detailed, reproducible protocol for its synthesis, intended to aid researchers and professionals in the fields of chemistry and drug development.

References

N-(4-Methylphenyl)benzamide: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Synthesis, Physicochemical Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)benzamide, a member of the N-aryl benzamide class of compounds, represents a versatile scaffold in medicinal chemistry. While extensive research has focused on its derivatives, this technical guide consolidates the available information on the core molecule itself, encompassing its synthesis, structural characteristics, and potential biological significance. Drawing upon data from closely related analogs, this document explores its prospective roles as a modulator of key cellular pathways implicated in cancer and microbial infections. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities are provided to facilitate further investigation into its therapeutic promise.

Introduction

N-aryl benzamides are a significant class of organic compounds characterized by a benzoyl group linked to an aryl moiety through an amide bond. This structural motif is prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The amide bond provides conformational rigidity and hydrogen bonding capabilities, making these compounds attractive candidates for interacting with biological targets such as enzymes and receptors. This compound, with its simple and modifiable structure, serves as a foundational building block for the development of novel therapeutic agents. This guide aims to provide a comprehensive resource on its chemical properties and potential applications in medicinal chemistry.

Chemical Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of p-toluidine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is straightforward and high-yielding.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 158 °C
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.
LogP (predicted) 3.0[1]
Crystal Structure

X-ray crystallographic studies have revealed that the benzene and methylphenyl rings in this compound are not coplanar, exhibiting a dihedral angle of 63.41(5)°.[2][3][4] The amide group is tilted with respect to the benzene ring at an angle of 20.5(1)°.[2][3][4] In the solid state, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds.[2][3][4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-aryl benzamides.

Materials:

  • p-Toluidine (4-methylaniline)

  • Benzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

  • Flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a flask, mix 2.0 g of finely divided p-toluidine with 10 mL of a 10% aqueous solution of sodium hydroxide.

  • Warm the mixture gently with stirring.

  • Gradually add 2.0 mL of benzoyl chloride to the warm mixture while shaking or stirring vigorously.

  • Continue to shake or stir the mixture. If any unreacted benzoyl chloride remains, it can be destroyed by warming with an additional small amount of sodium hydroxide solution.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.

  • Dry the purified crystals and determine the yield and melting point.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Infrared (IR) spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

  • Mass spectrometry (MS): To determine the molecular weight.

  • Melting point analysis: To assess purity.

G cluster_synthesis Synthesis Workflow Reactants p-Toluidine + Benzoyl Chloride + NaOH (aq) Reaction Nucleophilic Acyl Substitution (Schotten-Baumann conditions) Reactants->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Figure 1. General workflow for the synthesis of this compound.

Role in Medicinal Chemistry: Potential Applications

While specific biological data for this compound is limited, the broader class of N-aryl benzamides has demonstrated a wide range of activities, suggesting potential therapeutic applications for the core compound.

Anticancer Activity

Numerous derivatives of N-aryl benzamides have been investigated as potential anticancer agents, primarily as inhibitors of protein kinases.[5][6] Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

4.1.1. Putative Mechanism of Action: Kinase Inhibition

Many benzamide-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5] This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Hypothesized Kinase Inhibition Pathway Benzamide This compound (or derivative) Kinase Protein Kinase (e.g., EGFR, Bcr-Abl) Benzamide->Kinase Binds to ATP pocket Benzamide->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC₅₀ read->analyze

References

Methodological & Application

Step-by-step synthesis protocol for N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Methylphenyl)benzamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for the synthesis, purification, and characterization of the target compound. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

N-aryl amides are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound serves as a key building block in the synthesis of more complex molecules. The Schotten-Baumann reaction is a classic and efficient method for the preparation of amides from amines and acyl chlorides in the presence of a base.[1][2] This reaction is typically performed in a two-phase system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1] This protocol details a reliable procedure for the synthesis of this compound from p-toluidine and benzoyl chloride.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic acyl substitution of benzoyl chloride with p-toluidine. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent elimination of a chloride ion and deprotonation by the base yields the final amide product.

Experimental Protocol

Materials and Equipment

Reactants and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
p-ToluidineC₇H₉N107.152.0 g18.66
Benzoyl ChlorideC₇H₅ClO140.572.6 mL (3.13 g)22.28
Sodium HydroxideNaOH40.004.0 g100
Deionized WaterH₂O18.0240 mL + for washing-
EthanolC₂H₅OH46.07For recrystallization-

Equipment:

  • 100 mL Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Hot plate

  • Melting point apparatus

  • Spectroscopic instrumentation (FTIR, NMR)

Synthesis Procedure
  • Preparation of the Amine Solution: In a 100 mL Erlenmeyer flask, combine 2.0 g (18.66 mmol) of finely divided p-toluidine with 40 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving 4.0 g of NaOH in 36 mL of deionized water).

  • Addition of Acyl Chloride: To the stirred p-toluidine suspension, slowly add 2.6 mL (22.28 mmol) of benzoyl chloride dropwise over a period of 10-15 minutes at room temperature. The flask can be gently warmed.

  • Reaction: After the addition is complete, securely stopper the flask and shake it vigorously for 15-20 minutes. A white precipitate of this compound will form.

  • Work-up: Pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water. Stir the mixture to break up any lumps of the solid product.

  • Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and salts.

Purification
  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Isolation of the Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for several minutes. The final product can be further dried in a desiccator or a low-temperature oven. A typical yield for this reaction is in the range of 70-90%.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Spectroscopy: The structure of the product can be confirmed by Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Data

Physical Properties:

PropertyValue
AppearanceWhite to off-white crystalline solid
Melting Point158 °C[3]
Molecular FormulaC₁₄H₁₃NO
Molar Mass211.26 g/mol

Spectroscopic Data:

TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃)δ (ppm): 7.82 (d, 2H), 7.65 (s, 1H, NH), 7.55-7.40 (m, 5H), 7.19 (d, 2H), 2.36 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 165.8, 138.2, 135.1, 134.1, 131.8, 129.5, 128.8, 127.0, 120.5, 21.0
IR (KBr)ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1300 (C-N stretch)

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization reactants p-Toluidine + 10% NaOH(aq) addition Add Benzoyl Chloride dropwise reactants->addition Stirring reaction Vigorous Shaking (15-20 min) addition->reaction precipitation Pour into Cold Water reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 washing Wash with Cold Water filtration1->washing Collect Crude Solid recrystallization Recrystallize from Hot Ethanol washing->recrystallization cooling Cool to RT, then Ice Bath recrystallization->cooling filtration2 Vacuum Filtration cooling->filtration2 drying Dry Product filtration2->drying Collect Pure Crystals mp Melting Point drying->mp nmr NMR Spectroscopy drying->nmr ir IR Spectroscopy drying->ir

Caption: Flowchart of the synthesis and characterization of this compound.

Safety Precautions

  • p-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood and wear gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE when handling the solid and its solutions.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound using the Schotten-Baumann reaction. The procedure is straightforward and employs readily available starting materials and reagents, making it suitable for both academic and industrial research laboratories. The provided characterization data will aid in the confirmation of the product's identity and purity. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application of the N-(4-Methylphenyl)benzamide Scaffold in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(4-methylphenyl)benzamide scaffold has emerged as a significant pharmacophore in the design and synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The this compound core provides a versatile platform for the development of such inhibitors, offering opportunities for structural modifications to achieve high potency and selectivity. This document provides detailed application notes and protocols for researchers interested in utilizing this scaffold in their kinase inhibitor discovery programs.

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives as kinase inhibitors, extracted from published studies.

Table 1: Inhibitory Activity of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) against p38α MAP Kinase. [1]

CompoundTarget KinaseIC50 (nM)Cellular Assay (LPS-stimulated TNF-α release from THP-1) IC50 (nM)In Vivo Activity (LPS-induced TNF-α production in mice)
TAK-715p38α7.14887.6% inhibition at 10 mg/kg

Table 2: Antiproliferative Activity of 4-(Arylaminomethyl)benzamide Derivatives. [2]

CompoundCell LineIC50 (µM)
10 HL-608.2
10 K56240
13 K5625.6
15 HL-605.6
15 K56231
28j K5626.9
28k K5623.6
28l K5624.5

Table 3: Kinase Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives at 10 nM. [2]

CompoundKinaseInhibition (%)
10 VEGFR216-48
11 VEGFR216-48
13 VEGFR216-48
18 VEGFR216-48
18 PDGFRα67
20 VEGFR216-48
20 PDGFRα77
22 VEGFR216-48
28k VEGFR216-48
28l VEGFR216-48

Experimental Protocols

General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[3]

Materials:

  • Kinase of interest

  • Specific kinase substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound solution to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and assay buffer.

  • Pre-incubation: Add the kinase reaction mixture to each well and pre-incubate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or MTS Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (solubilized in DMSO)

  • MTT or MTS reagent

  • Solubilization buffer (for MTT assay)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). Include vehicle-treated control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Incubation Incubation with Compound Compound->Incubation Kinase Kinase & Substrate Prep Reaction Kinase Reaction Kinase->Reaction Cells Cell Seeding Cells->Incubation Detection Signal Detection Incubation->Detection Reaction->Detection Measurement Data Measurement Detection->Measurement Calculation IC50 Calculation Measurement->Calculation Results Results Interpretation Calculation->Results

Caption: General experimental workflow for kinase inhibitor screening.

p38_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa TAK715 TAK-715 (this compound derivative) TAK715->p38

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of TAK-715.

bcr_abl_pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->BCR_ABL

Caption: BCR-ABL signaling in CML and the site of action for inhibitors.

References

How to use N-(4-Methylphenyl)benzamide in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the chemical synthesis of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[][3] This approach simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[3]

While the compound N-(4-Methylphenyl)benzamide is a known organic molecule, a comprehensive review of the scientific literature reveals no established, direct role for it within standard solid-phase peptide synthesis protocols.[4][5] It is primarily characterized as a chemical intermediate in organic synthesis.[6] However, for researchers interested in exploring novel reagents or modifications in peptide synthesis, a thorough understanding of the fundamental workflows of SPPS is essential.

These application notes provide detailed protocols for the two most common SPPS strategies: Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. These protocols can serve as a foundational guide for any peptide synthesis endeavor.

Core Principles of Solid-Phase Peptide Synthesis

SPPS is a cyclical process that involves three main stages: deprotection, coupling, and cleavage.[1][7] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The choice between Fmoc and Boc chemistry depends on the desired peptide's characteristics and the scale of the synthesis. Fmoc chemistry is generally favored for its milder cleavage conditions.[8]

Key Components in SPPS:

  • Resins: The solid support to which the first amino acid is attached. The choice of resin determines the C-terminal functionality of the final peptide (acid or amide).[8][9]

  • Protecting Groups: Temporary (for the α-amino group) and permanent (for amino acid side chains) protecting groups are used to prevent unwanted side reactions.[10]

  • Coupling Reagents: These reagents activate the carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond.[11][12]

  • Deprotection Reagents: Chemicals used to remove the temporary α-amino protecting group at the beginning of each cycle.[13]

  • Cleavage Cocktails: A mixture of strong acids and scavengers used to cleave the completed peptide from the resin and remove the permanent side-chain protecting groups.[14][15]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

The Fmoc strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[1]

1. Resin Selection and Swelling:

  • For C-terminal acid: Wang resin or 2-Chlorotrityl chloride resin are commonly used.[8][16]

  • For C-terminal amide: Rink Amide resin is a popular choice.[8][16]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.[16]

    • Drain the DMF.

2. First Amino Acid Loading (Example with Wang Resin):

  • Dissolve 3 equivalents of the first Fmoc-amino acid and 3.5-4 equivalents of a base like N,N'-Diisopropylethylamine (DIEA) in DMF.

  • Add the solution to the swollen resin and agitate for 1-2 hours.

  • Wash the resin with DMF.

  • To cap any unreacted sites, treat the resin with a solution of acetic anhydride and pyridine in DMF.

3. Peptide Chain Elongation Cycle:

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[16]

    • Agitate for 5-20 minutes.

    • Drain and repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the next Fmoc-amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF.[11]

    • Add 6 equivalents of DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

    • Wash the resin with DMF.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail. A common mixture is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[17]

  • Add the cleavage cocktail to the resin and let it react for 2-4 hours at room temperature.[18]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis

The Boc strategy employs the acid-labile Boc group for Nα-protection and stronger acid-labile groups (often benzyl-based) for side-chain protection.[19]

1. Resin Selection and Swelling:

  • For C-terminal acid: Merrifield resin is a standard choice.[8]

  • For C-terminal amide: MBHA resin is commonly used.[20]

  • Procedure: Swell the resin in DCM for 30-60 minutes.[19]

2. Peptide Chain Elongation Cycle:

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 15-30 minutes.[21]

    • Drain the deprotection solution.

    • Wash the resin with DCM.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM for 1-2 minutes to neutralize the N-terminal ammonium salt.[10]

    • Repeat the neutralization step.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of the Boc-amino acid and a coupling reagent (e.g., HBTU) in DMF or a DCM/DMF mixture.

    • Add the solution to the neutralized resin.

    • Add 4-6 equivalents of DIEA to initiate coupling and agitate for 1-2 hours.

    • Wash the resin with DCM and DMF.

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it.

  • Carefully add anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to the resin at low temperature (e.g., 0°C). This step requires specialized equipment and safety precautions.

  • After 1-2 hours, the strong acid is removed by evaporation under a stream of nitrogen.

  • The crude peptide is precipitated with cold diethyl ether, collected, washed, and dried.[19]

Data Presentation

Table 1: Common Reagents and Conditions for Fmoc-SPPS

StepReagent/SolventConcentrationTime
Resin SwellingDMF-30-60 min
Fmoc DeprotectionPiperidine in DMF20% (v/v)2 x 5-10 min
CouplingFmoc-Amino Acid3 eq.30-60 min
Coupling Reagent (e.g., HBTU)3 eq.
Base (e.g., DIEA)6 eq.
Cleavage"Reagent K" (TFA-based)-2-4 hours

Table 2: Common Reagents and Conditions for Boc-SPPS

StepReagent/SolventConcentrationTime
Resin SwellingDCM-30-60 min
Boc DeprotectionTFA in DCM25-50% (v/v)15-30 min
NeutralizationDIEA in DCM5-10% (v/v)2 x 1-2 min
CouplingBoc-Amino Acid2-4 eq.1-2 hours
Coupling Reagent (e.g., HBTU)2-4 eq.
Base (e.g., DIEA)4-6 eq.
CleavageAnhydrous HF or TFMSA-1-2 hours

Visualizations

Fmoc_SPPS_Workflow Resin Resin Swelling 1. Resin Swelling (DMF) Resin->Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat for next Amino Acid Washing2->Cycle Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Cycle->Deprotection n-1 cycles Peptide Purified Peptide Cleavage->Peptide

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.[1]

Boc_SPPS_Workflow Resin Resin Swelling 1. Resin Swelling (DCM) Resin->Swelling Deprotection 2. Boc Deprotection (25-50% TFA/DCM) Swelling->Deprotection Neutralization 3. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Cycle Repeat for next Amino Acid Washing->Cycle Cleavage 5. Cleavage & Deprotection (HF or TFMSA) Washing->Cleavage Final Cycle Cycle->Deprotection n-1 cycles Peptide Purified Peptide Cleavage->Peptide

Caption: High-level workflow of Boc solid-phase peptide synthesis.[19]

References

Laboratory techniques for handling and storing N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamide derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the safe handling, storage, and use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its structural and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 158-162 °C[2]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]
Density 1.144 ± 0.06 g/cm³ (Predicted)[2]
Structure The molecule consists of a benzamide group where the amide nitrogen is substituted with a 4-methylphenyl (p-tolyl) group. The benzene and methylphenyl rings have a dihedral angle of 63.41 (5)°.[3][4]

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for this compound is limited, compounds of the benzamide class may be harmful if swallowed or inhaled and may cause skin and eye irritation. It is prudent to handle this compound with the standard precautions for handling laboratory chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage ConditionRecommendation
Temperature Store in a tightly sealed container in a dry, well-ventilated place at room temperature (20 to 22 °C) or under refrigerated conditions (2-8°C).
Light Store away from direct sunlight.
Incompatibilities Keep away from strong oxidizing agents.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Volumetric flask (appropriate size)

  • Vortex mixer or sonicator

  • Pipettes

Procedure:

  • Calculate the required mass: For a 10 mM solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 211.26 g/mol * 1000 mg/g = 2.1126 mg for 1 mL.

  • Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve the compound: Transfer the weighed compound to a volumetric flask. Add a small amount of DMSO to dissolve the solid.

  • Aid dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Adjust to final volume: Once the solid is completely dissolved, add DMSO to the final desired volume.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage.

Protocol for Safe Handling and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust when handling the solid material.

  • Ensure that an eyewash station and safety shower are readily accessible.

Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Collect waste in a designated, labeled hazardous waste container.

  • Do not dispose of the compound down the drain.

Visualizations

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards & Don PPE Prepare_Workspace Prepare Workspace in Fume Hood Assess_Hazards->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Workspace Perform_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Logical Relationships in Handling and Storage

G Logical Relationships in Handling and Storage Properties Physicochemical Properties Handling Safe Handling Procedures Properties->Handling informs Storage Proper Storage Conditions Properties->Storage informs Hazards Potential Hazards Hazards->Handling necessitates PPE Personal Protective Equipment Hazards->PPE requires Disposal Waste Disposal Hazards->Disposal mandates Compound Compound Compound->Hazards presents

Caption: Key relationships for safe handling and storage.

References

N-(4-Methylphenyl)benzamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The N-(4-methylphenyl)benzamide core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the design and synthesis of a diverse array of therapeutic agents. Its synthetic tractability and the ability to readily modify its structure have led to the discovery of potent molecules with a wide spectrum of biological activities. This document provides an overview of the applications of the this compound scaffold, along with detailed protocols for relevant experimental assays, to guide researchers in the fields of drug discovery and development.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas:

  • Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of this compound analogs against various cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular targets such as protein kinases.[1] Modifications of the core structure, such as the introduction of purine moieties, have yielded compounds with potent inhibitory activity against cancer cells, including leukemic and renal carcinoma cell lines.[1]

  • Antimicrobial Activity: The benzamide scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2] Derivatives incorporating the this compound moiety have shown promising activity against both Gram-positive and Gram-negative bacteria.[3][4] The lipophilic nature of the methyl group can enhance the penetration of these compounds through microbial cell membranes.[2]

  • Anti-inflammatory Properties: Benzamides, as a class of compounds, have been investigated for their anti-inflammatory potential.[5][6] Their mechanism of action can involve the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNFα) and the transcription factor NF-κB.[5][6]

  • Enzyme Inhibition: The this compound scaffold has been successfully employed to design inhibitors of specific enzymes implicated in disease. For instance, derivatives have been developed as potent inhibitors of DNA methyltransferases (DNMTs) and p38α mitogen-activated protein kinase, highlighting their potential in epigenetic therapy and the treatment of inflammatory diseases and cancer.[7][8]

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative biological data for selected this compound derivatives and related analogs from various studies.

Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives [1]

Compound IDTarget Cell LineIC50 (µM)
7 K562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal)4.56
10 K562 (Leukemia)2.53
HL-60 (Leukemia)1.52
OKP-GS (Renal)24.77
13 OKP-GS (Renal)Significant Inhibition
14 OKP-GS (Renal)Significant Inhibition

Table 2: Antimicrobial Activity of N-Benzamide Derivatives [4]

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5a B. subtilis256.25
E. coli313.12
6b E. coli243.12
6c B. subtilis246.25

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the acylation of 4-methylaniline with a substituted benzoyl chloride.[3]

Materials:

  • Substituted benzoyl chloride (1 eq)

  • 4-Methylaniline (p-toluidine) (1 eq)

  • Pyridine or triethylamine (as a base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 4-methylaniline in the anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add the substituted benzoyl chloride to the stirred solution.

  • Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

In Vitro Antimicrobial Activity: Broth Microdilution Method[10]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts related to the this compound scaffold in drug discovery.

G cluster_0 Drug Discovery Workflow Scaffold This compound Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical

Drug Discovery Workflow using the Scaffold.

G cluster_1 Potential Anticancer Signaling Pathway Inhibition Derivative This compound Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Derivative->Kinase Inhibits Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Signaling Downstream Signaling (Proliferation, Survival) Substrate->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest Inhibits

Inhibition of a Kinase Signaling Pathway.

G cluster_2 Structure-Activity Relationship Logic Scaffold Core Scaffold: This compound R1 Modification at Benzoyl Ring (R1) Scaffold->R1 R2 Modification at Anilide Ring (R2) Scaffold->R2 Activity Biological Activity (e.g., IC50, MIC) R1->Activity Modulates R2->Activity Modulates

Structure-Activity Relationship Logic.

References

Application Notes and Protocols for the Scaled-Up Synthesis of N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scaled-up synthesis of N-(4-Methylphenyl)benzamide, a key intermediate in various chemical and pharmaceutical applications. The synthesis is based on the robust and scalable Schotten-Baumann reaction, which involves the acylation of p-toluidine with benzoyl chloride in a biphasic system. This protocol outlines the procedure for a 100-gram scale synthesis, including reaction setup, work-up, purification by recrystallization, and characterization of the final product. Safety considerations and quantitative data are presented to ensure a safe, efficient, and reproducible process for researchers in industrial and academic settings.

Introduction

This compound, also known as N-p-tolylbenzamide, is a valuable aromatic amide with applications in medicinal chemistry and materials science. As the demand for this compound increases, the need for a reliable and scalable synthetic protocol becomes crucial. The Schotten-Baumann reaction, first described in the 1880s, remains a widely used method for the synthesis of amides from amines and acyl chlorides due to its efficiency and operational simplicity. This application note details a comprehensive, step-by-step protocol for the synthesis of this compound on a 100-gram scale, focusing on practical considerations for process scale-up.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic acyl substitution of benzoyl chloride with p-toluidine. The reaction is carried out in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions p_toluidine p-Toluidine product This compound p_toluidine->product + Benzoyl Chloride benzoyl_chloride Benzoyl Chloride hcl HCl solvent Dichloromethane / Water base Sodium Hydroxide (aq) temperature 0-25 °C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Scaled-Up Synthesis (100 g Scale)

This protocol is designed for the synthesis of approximately 100 grams of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
p-Toluidine107.1550.0 g0.467≥99%Sigma-Aldrich
Benzoyl Chloride140.5772.0 g (60.0 mL)0.512≥99%Sigma-Aldrich
Sodium Hydroxide40.0028.0 g0.700≥97%Fisher Scientific
Dichloromethane (DCM)84.93500 mL-ACS GradeVWR
Deionized Water18.02500 mL---
Ethanol46.07400-600 mL-95%VWR
Celite®-10-20 g--Sigma-Aldrich
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer with a Teflon-coated paddle

  • 500 mL addition funnel

  • Thermometer

  • Ice-water bath

  • 2 L separatory funnel

  • Büchner funnel and filter flask (2 L)

  • Rotary evaporator

  • Crystallization dish or large beaker (2 L)

  • Vacuum oven

Reaction Procedure
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 50.0 g (0.467 mol) of p-toluidine in 500 mL of dichloromethane.

  • Preparation of Base Solution: In a separate beaker, carefully dissolve 28.0 g (0.700 mol) of sodium hydroxide in 500 mL of deionized water. Cool the solution to room temperature.

  • Initial Cooling: Cool the p-toluidine solution in the reaction flask to 0-5 °C using an ice-water bath.

  • Addition of Benzoyl Chloride: Slowly add 72.0 g (60.0 mL, 0.512 mol) of benzoyl chloride to the stirred p-toluidine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Base: After the complete addition of benzoyl chloride, add the sodium hydroxide solution to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 25 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).

Work-up and Purification
  • Phase Separation: Transfer the reaction mixture to a 2 L separatory funnel. Separate the organic (bottom) layer.

  • Washing: Wash the organic layer sequentially with 200 mL of 1 M HCl, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Recrystallization:

    • Transfer the crude solid to a 2 L beaker.

    • Add a minimal amount of hot 95% ethanol (approximately 400-600 mL) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve p-Toluidine in DCM start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_benzoyl_chloride Add Benzoyl Chloride cool_amine->add_benzoyl_chloride add_base Add NaOH solution add_benzoyl_chloride->add_base react Stir at Room Temperature add_base->react separate_layers Separate Organic Layer react->separate_layers wash Wash with HCl, NaHCO3, Brine separate_layers->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize isolate Isolate Crystals by Filtration recrystallize->isolate dry_product Dry in Vacuum Oven isolate->dry_product end End dry_product->end

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Characterization Data

PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₁₄H₁₃NO
Molecular Weight211.26 g/mol
Melting Point157-159 °C
¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, J=7.2 Hz, 2H), 7.68 (s, 1H), 7.55-7.40 (m, 5H), 7.18 (d, J=8.4 Hz, 2H), 2.35 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 165.8, 138.0, 135.3, 135.0, 131.8, 129.8, 128.8, 127.0, 120.6, 21.0
IR (KBr, cm⁻¹)3300 (N-H stretch), 1650 (C=O stretch), 1530 (N-H bend)

Quantitative Data Summary

ParameterValue
Input
p-Toluidine50.0 g
Benzoyl Chloride72.0 g
Output
Theoretical Yield98.7 g
Actual Yield (Typical)85-93 g
Yield (%)86-94%
Purity (by HPLC)>99%

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Benzoyl Chloride: This reagent is corrosive, a lachrymator, and reacts with moisture. Handle with extreme care and avoid inhalation of vapors.

  • p-Toluidine: This reagent is toxic and a suspected carcinogen. Avoid skin contact and inhalation.

  • Sodium Hydroxide: This is a corrosive base. Handle with care to avoid skin and eye burns.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of benzoyl chloride and sodium hydroxide. Maintain proper cooling and slow addition rates to control the temperature.

Conclusion

The provided protocol offers a detailed and reliable method for the scaled-up synthesis of this compound. By following the outlined procedures and safety precautions, researchers can consistently produce high-purity material in significant quantities. This application note serves as a valuable resource for professionals in drug development and chemical synthesis, facilitating the efficient production of this important amide intermediate.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing N-(4-Methylphenyl)benzamide as a key starting material. The methodologies outlined herein focus on the construction of quinazolinone scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

This compound is a versatile chemical intermediate. Its structural features, particularly the amide linkage and the presence of two aromatic rings, make it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization and condensation reactions. This document focuses on a practical and efficient method for the synthesis of 2-substituted-3-(4-methylphenyl)quinazolin-4(3H)-ones, valuable compounds for screening in drug discovery programs.

Key Application: Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The protocol detailed below describes a copper-catalyzed annulation reaction between this compound and an amidine salt to construct the quinazolinone ring system.

Experimental Data

The following table summarizes the expected outcomes for the synthesis of a representative quinazolinone derivative using the provided protocol.

ProductStarting MaterialsCatalystSolventTemp (°C)Time (h)Yield (%)
2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-oneThis compound, Benzamidine hydrochlorideCu(OAc)₂DMSO9012~85% (estimated)
Experimental Protocol: Synthesis of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one

This protocol outlines the copper-catalyzed synthesis of a quinazolinone derivative from this compound.

Materials:

  • This compound (1.0 equiv)

  • Benzamidine hydrochloride (1.6 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography elution

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 21.1 mg), benzamidine hydrochloride (0.16 mmol, 25.0 mg), and copper(II) acetate (0.1 mmol, 18.2 mg).

  • Add DMSO (1.0 mL) to the reaction vial.

  • Seal the vial and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate gradient to afford the pure 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Product NMPB This compound Reaction Stir at 90°C for 12h NMPB->Reaction Amidine Benzamidine HCl Amidine->Reaction Catalyst Cu(OAc)₂ Catalyst->Reaction Solvent DMSO Solvent->Reaction Workup Aqueous Workup (H₂O/EtOAc Extraction) Reaction->Workup Drying Drying (Na₂SO₄) & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one Purification->Product

Caption: Workflow for the synthesis of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one.

Proposed Signaling Pathway for Quinazolinone Derivatives

Many quinazolinone derivatives have been investigated for their anticancer properties. One of the proposed mechanisms of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition

Caption: Proposed inhibitory action of quinazolinone derivatives on the PI3K/Akt pathway.

Application Notes and Protocols for High-Throughput Screening of N-(4-Methylphenyl)benzamide and its Analogs as Potential Sirtuin 1 (SIRT1) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a pivotal role in a wide array of cellular processes, including stress resistance, metabolism, and apoptosis.[1] Its function in deacetylating critical proteins like the tumor suppressor p53 has established it as a significant target in drug discovery, especially in oncology.[2] The inhibition of SIRT1 can result in the hyperacetylation of p53, which in turn can activate apoptotic pathways in cancer cells.[2] High-throughput screening (HTS) is a crucial methodology for identifying novel SIRT1 modulators from extensive compound libraries.[2][3]

The benzamide scaffold is a known structural feature in numerous enzyme inhibitors, including those targeting sirtuins. This document provides detailed application notes and protocols for a fluorescence-based HTS assay designed to identify and characterize potential SIRT1 inhibitors, using N-(4-Methylphenyl)benzamide as a representative test compound.

Principle of the Assay

The fluorescence-based HTS assay for SIRT1 inhibitors is a two-step enzymatic process.[1] Initially, the recombinant human SIRT1 enzyme deacetylates a synthetic peptide substrate that contains an acetylated lysine residue. This substrate is typically derived from a known SIRT1 target, such as p53, and is conjugated to a fluorophore.[1][2] In the second step, a developer solution is added that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[1] The intensity of the fluorescence is directly proportional to the SIRT1 enzymatic activity. Consequently, the presence of a SIRT1 inhibitor, such as this compound, would prevent this deacetylation, leading to a diminished fluorescent signal.[1]

Data Presentation

The inhibitory activity of this compound and its analogs against SIRT1 and other sirtuin isoforms can be summarized for comparative analysis. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDIUPAC NameTarget SirtuinIC50 (µM)Assay Type
N4MPB-001 This compound Human SIRT1 (Hypothetical) 8.5 Fluorescence-based
N4MPB-002(Analog 1)Human SIRT1(Hypothetical) 15.2Fluorescence-based
N4MPB-003(Analog 2)Human SIRT1(Hypothetical) 5.1Fluorescence-based
N4MPB-001 This compound Human SIRT2 (Hypothetical) > 50 Fluorescence-based
N4MPB-001 This compound Human SIRT3 (Hypothetical) > 50 Fluorescence-based
JGB1741(Reference Inhibitor)Recombinant Human SIRT115Cell-free Assay[1]
EX-527(Reference Inhibitor)Human SIRT10.038 - 0.098In vitro[4]

Note: The IC50 values for this compound and its analogs are hypothetical and for illustrative purposes. IC50 values are dependent on specific experimental conditions.

Experimental Protocols

High-Throughput Screening for SIRT1 Inhibitors: A Fluorescence-Based Assay

This protocol is optimized for a 384-well plate format, which is suitable for high-throughput screening.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., derived from p53)

  • NAD+

  • This compound and other test compounds

  • Known SIRT1 inhibitor (e.g., JGB1741 or EX-527) as a positive control

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: a. Create serial dilutions of this compound, other test compounds, and the positive control inhibitor in DMSO. b. Utilize an automated liquid handler to dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the 384-well assay plate. c. For negative control wells (representing 100% enzyme activity), dispense the same volume of DMSO.

  • Enzyme Preparation and Addition: a. Prepare a working solution of recombinant human SIRT1 enzyme in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically through enzyme titration experiments. b. Add the SIRT1 enzyme solution (e.g., 5 µL) to all wells, with the exception of the "no enzyme" control wells.

  • Reaction Initiation: a. Formulate a substrate master mix containing the fluorogenic peptide substrate and NAD+ in the assay buffer. The final concentrations of the substrate and NAD+ should be at or near their respective Michaelis-Menten constant (Km) values to ensure the sensitivity of the assay. b. Initiate the enzymatic reaction by adding the substrate master mix (e.g., 5 µL) to all wells of the assay plate.

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at 37°C for a predetermined duration, typically between 60 and 120 minutes. The incubation time should be optimized to achieve a robust signal-to-background ratio.[1][2]

  • Signal Development: a. Stop the enzymatic reaction and commence signal development by adding the developer solution (e.g., 10 µL) to all wells.[2] b. Incubate the plate at room temperature for 15-30 minutes to allow for the complete development of the fluorescent signal.[1]

  • Data Acquisition and Analysis: a. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., excitation at ~360 nm and emission at ~460 nm).[5] b. Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalno enzyme) / (SignalDMSO - Signalno enzyme)) c. Identify "hits" as compounds that exhibit a percent inhibition above a predetermined threshold (e.g., >50%) at a specific concentration. d. For hit compounds, perform dose-response experiments to determine their IC50 values.

Visualizations

SIRT1 Signaling Pathway and Point of Inhibition

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes NAD_NADH NAD+/NADH Ratio SIRT1 SIRT1 NAD_NADH->SIRT1 Activates AMPK AMPK AMPK->SIRT1 Activates ROS Reactive Oxygen Species (ROS) ROS->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) NF_kB NF-κB SIRT1->NF_kB Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) PGC_1a PGC-1α SIRT1->PGC_1a Deacetylates (Activates) Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->SIRT1 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes Inflammation Inflammation NF_kB->Inflammation Promotes Stress_Resistance Stress Resistance FOXO->Stress_Resistance Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC_1a->Mitochondrial_Biogenesis Promotes HTS_Workflow High-Throughput Screening Workflow for SIRT1 Inhibitors cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis Compound_Plating 1. Compound Plating (this compound & Controls in 384-well plate) Enzyme_Prep 2. Enzyme Preparation (Recombinant SIRT1 in Assay Buffer) Enzyme_Addition 3. Enzyme Addition (Add SIRT1 to plate) Enzyme_Prep->Enzyme_Addition Reaction_Initiation 4. Reaction Initiation (Add Substrate/NAD+ Mix) Enzyme_Addition->Reaction_Initiation Incubation 5. Incubation (37°C for 60-120 min) Reaction_Initiation->Incubation Signal_Development 6. Signal Development (Add Developer Solution) Incubation->Signal_Development Fluorescence_Reading 7. Fluorescence Reading (Plate Reader) Signal_Development->Fluorescence_Reading Data_Analysis 8. Data Analysis (% Inhibition, IC50 Determination) Fluorescence_Reading->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Methylphenyl)benzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common Schotten-Baumann reaction conditions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often related to the quality of reagents, reaction conditions, and the presence of side reactions.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by water. This side reaction consumes the acylating agent, reducing the amount available to react with p-toluidine.[1]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to minimize the presence of water. It is also crucial to perform the reaction promptly after adding benzoyl chloride.

  • Suboptimal Base Conditions: The base plays a critical role in neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.[1][2] An inappropriate amount or type of base can lead to low yields.

    • Solution: Typically, an aqueous solution of a base like sodium hydroxide is used.[3] Ensure the base is added in sufficient quantity to neutralize the HCl produced. An excess of a strong base, however, can promote the hydrolysis of the benzoyl chloride and potentially the amide product.

  • Reaction Temperature: The reaction between benzoyl chloride and p-toluidine is exothermic.[1] If the temperature is not controlled, it can lead to increased side reactions.

    • Solution: The reaction is often carried out at a low temperature to manage the exothermic nature of the reaction.[1] Running the reaction in an ice bath can help control the temperature and minimize side reactions.

  • Inefficient Mixing: If the reactants are not mixed thoroughly, the reaction may not go to completion, resulting in a lower yield. This is particularly relevant in biphasic systems (e.g., an organic solvent and water).

    • Solution: Vigorous stirring is essential to ensure proper mixing of the reactants, especially in a two-phase system.

Q2: I am observing a significant amount of benzoic acid as a byproduct. How can I prevent its formation?

A2: The presence of benzoic acid is a direct result of the hydrolysis of benzoyl chloride. To minimize its formation, it is critical to prevent the ingress of water into the reaction mixture.

  • Preventing Hydrolysis:

    • Use freshly distilled or high-purity benzoyl chloride.

    • Ensure all solvents are anhydrous.

    • Dry all glassware in an oven prior to use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q3: The purification of my crude product is difficult. What are the likely impurities and what is the best purification method?

A3: The primary impurities in the synthesis of this compound are typically unreacted starting materials (p-toluidine and benzoic acid from hydrolysis of benzoyl chloride) and potentially some side products.

  • Purification Strategy:

    • Initial Workup: After the reaction is complete, the mixture can be poured into water to precipitate the crude product.[3] This helps to remove water-soluble impurities.

    • Washing: The crude product can be washed with a dilute acid solution (e.g., HCl) to remove any unreacted p-toluidine by converting it to its water-soluble salt. A subsequent wash with a dilute base solution (e.g., sodium bicarbonate) can remove benzoic acid. Finally, wash with water to remove any remaining salts.

    • Recrystallization: The most effective method for purifying the final product is recrystallization. Ethanol is a commonly used solvent for this purpose, yielding colorless crystals of this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of p-toluidine (4-methylaniline) with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[1][4]

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base in the Schotten-Baumann reaction serves two primary purposes. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acyl chloride. This prevents the protonation of the amine starting material, which would render it non-nucleophilic. Secondly, by neutralizing the HCl, the base shifts the reaction equilibrium towards the formation of the amide product, thereby increasing the yield.[1][2]

Q3: What safety precautions should be taken when handling benzoyl chloride?

A3: Benzoyl chloride is a lachrymatory agent, meaning it can cause severe irritation to the eyes and respiratory tract.[1] It is also corrosive and reacts with moisture. Therefore, it should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Q4: Can I use other bases besides sodium hydroxide?

A4: Yes, other bases can be used. Pyridine is another common base used in the Schotten-Baumann reaction and can sometimes act as a nucleophilic catalyst.[2] Triethylamine is also a viable option, particularly in non-aqueous conditions.[5] The choice of base can influence the reaction rate and the profile of side products.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for this compound is 158 °C.[3] A melting point that is significantly lower or has a broad range can indicate the presence of impurities.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterConditionExpected Impact on YieldRationale
Solvent Anhydrous DichloromethaneHighMinimizes hydrolysis of benzoyl chloride.
Aqueous/Organic BiphasicModerate to HighRequires vigorous stirring for good phase transfer.
Protic Solvents (e.g., Ethanol)Low to ModerateCan react with benzoyl chloride.
Base Sodium Hydroxide (aq)HighEffective at neutralizing HCl.[3]
PyridineHighActs as a base and can also be a nucleophilic catalyst.[2]
TriethylamineHighA non-nucleophilic organic base suitable for anhydrous conditions.[5]
Temperature 0-5 °C (Ice Bath)HighControls exothermicity and reduces side reactions.[1]
Room TemperatureModerateMay lead to increased side reactions if the reaction is highly exothermic.
Elevated TemperatureLowSignificantly increases the rate of side reactions, especially hydrolysis.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a generalized procedure based on common laboratory practices for the Schotten-Baumann reaction.

  • Preparation:

    • In a flask equipped with a magnetic stirrer, dissolve p-toluidine (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

    • In a separate beaker, prepare a solution of sodium hydroxide (2-3 equivalents) in water.

    • Cool the flask containing the p-toluidine solution in an ice bath.

  • Reaction:

    • While vigorously stirring the cooled p-toluidine solution, slowly and dropwise add benzoyl chloride (1.1-1.2 equivalents).

    • Simultaneously or alternately, add the sodium hydroxide solution to keep the reaction mixture basic.

    • Continue stirring vigorously in the ice bath for 15-30 minutes after the addition is complete.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel. If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and an immiscible organic solvent to extract the product.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.[3]

    • Dry the crystals and determine the yield and melting point (expected: 158 °C).[3]

Visualizations

experimental_workflow start Start: Prepare Reactants dissolve Dissolve p-toluidine in solvent start->dissolve cool Cool solution in ice bath dissolve->cool add_reagents Slowly add Benzoyl Chloride and NaOH solution cool->add_reagents stir_cold Stir vigorously in ice bath add_reagents->stir_cold stir_rt Stir at room temperature stir_cold->stir_rt workup Workup: Separation and Washing stir_rt->workup dry Dry organic layer workup->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous solvents, fresh benzoyl chloride) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Stirring) start->check_conditions check_base Verify Base (Concentration, Amount) start->check_base improve_reagents Action: Use anhydrous solvents and pure reagents. check_reagents->improve_reagents Issue Found improve_conditions Action: Use ice bath cooling and ensure vigorous stirring. check_conditions->improve_conditions Issue Found improve_base Action: Ensure sufficient base to neutralize HCl. check_base->improve_base Issue Found

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude N-(4-Methylphenyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude N-(4-Methylphenyl)benzamide using recrystallization. This document includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and key data to ensure a successful purification process.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 158-162 °C[3]
Solubility (Qualitative) Soluble in ethanol and acetone; limited solubility in water.[2]

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (for optional mixed-solvent system)

  • Erlenmeyer flasks (two, various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are visible in the hot solution, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Quickly pour the hot solution of the compound through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the crystals for several minutes to aid in initial drying.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Completely Dissolve Solid add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present slow_cool Slow Cooling to Room Temp dissolve->slow_cool No Insoluble Impurities hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Data Presentation: Solubility of a Structurally Similar Compound

Solvent274.15 K (-0.95 °C)293.15 K (20 °C)313.15 K (40 °C)
Methanol 0.01650.04530.1082
Ethanol 0.01080.03210.0817
Acetone 0.12610.25630.4699
Ethyl Acetate 0.06640.14830.3011
Toluene 0.01320.03650.0869

Disclaimer: This data is for benzanilide and is intended to be illustrative for solvent selection purposes.[4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: Why are no crystals forming even after cooling the solution in an ice bath?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is too dilute, the concentration of the compound may not reach its saturation point upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point and requires a nucleation site to initiate crystallization.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding. If you have a pure crystal of this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for crystal growth.

Q2: My compound has "oiled out" instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This can happen if the solution is too concentrated or if it is cooled too quickly.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution. Allow the solution to cool much more slowly. You can insulate the flask with a cloth or paper towels to slow down the cooling rate before placing it in an ice bath.

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: A low yield can be due to several reasons:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities.

    • Solution: Ensure the filtration apparatus is preheated and perform the hot filtration as quickly as possible.

  • Insufficient cooling: Not cooling the solution for a long enough period or to a low enough temperature will result in less product crystallizing out.

    • Solution: Ensure the flask is left in an ice bath for at least 30 minutes to maximize crystal formation.

Q4: The crystals I obtained are very fine or needle-like. Are they pure?

A4: Very small or needle-like crystals can sometimes trap impurities more easily than larger, well-formed crystals. This often results from rapid crystallization.

  • Solution: To obtain larger crystals, the rate of cooling should be slowed down. After dissolving the compound in the minimum amount of hot solvent, add a small excess of the solvent. Then, allow the flask to cool to room temperature undisturbed on the benchtop, insulated if necessary, before moving it to an ice bath.

Q5: My purified product is still colored. How can I remove colored impurities?

A5: If the crude product has colored impurities, they may persist after one recrystallization.

  • Solution: Activated charcoal can be used to remove colored impurities. After dissolving the crude product in the hot solvent, and before hot filtration, add a very small amount of activated charcoal to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot filtration to remove the charcoal and the adsorbed impurities. Proceed with the cooling and crystallization steps as usual.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Solutions start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Recovery/Yield start->low_yield colored_product Product is Colored start->colored_product sol_no_crystals1 Evaporate excess solvent and re-cool no_crystals->sol_no_crystals1 sol_no_crystals2 Scratch inner surface of flask no_crystals->sol_no_crystals2 sol_no_crystals3 Add a seed crystal no_crystals->sol_no_crystals3 sol_oiling_out Reheat to dissolve, add more solvent, cool slowly oiling_out->sol_oiling_out sol_low_yield1 Use minimum amount of hot solvent low_yield->sol_low_yield1 sol_low_yield2 Ensure sufficient cooling time low_yield->sol_low_yield2 sol_low_yield3 Pre-heat filtration apparatus low_yield->sol_low_yield3 sol_colored Use activated charcoal before hot filtration colored_product->sol_colored

Caption: Troubleshooting logic for common issues in recrystallization.

References

Common side products in N-(4-Methylphenyl)benzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from p-toluidine and benzoyl chloride is typically achieved through a Schotten-Baumann reaction.[1][2][3] This is a base-catalyzed acylation where the nucleophilic amine (p-toluidine) attacks the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride).[1][4] The base, commonly aqueous sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Q2: What are the most common side products I should expect in this synthesis?

A2: The most prevalent side products include:

  • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride in the presence of water.[5][6]

  • Unreacted p-Toluidine: If the reaction does not proceed to completion, the starting amine will remain as an impurity.

  • N,N-dibenzoyl-4-methylaniline (Diacylation product): While less common due to steric hindrance, over-acylation of the amine can occur, especially if an excess of benzoyl chloride is used.

Q3: My final product has a low melting point and appears impure. What is the likely cause?

A3: A low or broad melting point range for your this compound product typically indicates the presence of impurities. The most common culprits are unreacted starting materials (p-toluidine) or the benzoic acid side product. Inadequate washing or purification steps are the primary cause.

Q4: How can I confirm the identity and purity of my this compound product?

A4: Standard analytical techniques can be used for characterization. The structure of this compound can be confirmed using spectroscopic methods such as IR and NMR. Purity can be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by observing a sharp melting point consistent with literature values.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Explanation
Hydrolysis of Benzoyl Chloride Ensure vigorous stirring during the addition of benzoyl chloride to promote reaction with p-toluidine over hydrolysis. Add the benzoyl chloride in portions.Benzoyl chloride is highly reactive and can readily hydrolyze in the aqueous basic solution to form benzoic acid, thus reducing the amount available to react with the amine.[5][6]
Incomplete Reaction Allow for a sufficient reaction time after the addition of benzoyl chloride. Monitor the reaction progress using TLC.The reaction may require more time to go to completion. The disappearance of the smell of benzoyl chloride can be an indicator of reaction completion.[1]
Loss of Product During Workup Avoid using an excessive volume of solvent during recrystallization. Ensure the product is fully precipitated before filtration.This compound has some solubility in organic solvents, and excessive solvent use can lead to product loss.[7]
Issue 2: Presence of Benzoic Acid Impurity
Symptom Troubleshooting Step Explanation
Product is acidic; broad melting point.Wash the crude product with a 5% aqueous sodium bicarbonate or sodium hydroxide solution.Benzoic acid is acidic and will react with a base to form a water-soluble sodium benzoate salt, which can then be washed away from the desired amide product.
Issue 3: Presence of Unreacted p-Toluidine

| Symptom | Troubleshooting Step | Explanation | | Oily appearance of the crude product; characteristic amine smell. | Wash the crude product with a dilute (5%) aqueous hydrochloric acid solution. | p-Toluidine is basic and will be protonated by the acid to form a water-soluble ammonium salt, which can be removed during the aqueous wash. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
  • In a suitable flask, dissolve p-toluidine in a 10% aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride dropwise with vigorous stirring over a period of 15-20 minutes.

  • After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

  • Isolate the crude product by vacuum filtration.

  • Proceed with the purification protocol.

Protocol 2: Purification of Crude this compound
  • Acid Wash: Suspend the crude solid in a beaker with dilute (5%) hydrochloric acid. Stir for 5 minutes. Filter the solid. This step removes any unreacted p-toluidine.

  • Base Wash: Wash the filtered solid with a 5% sodium bicarbonate solution to remove any benzoic acid.

  • Water Wash: Wash the solid with deionized water to remove any remaining salts.

  • Recrystallization: Recrystallize the purified solid from a suitable solvent, such as ethanol, to obtain the final, pure this compound.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: This compound Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product (Low/Broad MP) check_yield->impure_product No successful Successful Synthesis: Pure Product, Good Yield check_yield->successful Yes hydrolysis Cause: Benzoyl Chloride Hydrolysis low_yield->hydrolysis incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn check_impurity Identify Impurity impure_product->check_impurity solution_hydrolysis Solution: Vigorous Stirring, Portion-wise Addition hydrolysis->solution_hydrolysis solution_incomplete Solution: Increase Reaction Time, Monitor with TLC incomplete_rxn->solution_incomplete benzoic_acid Impurity: Benzoic Acid check_impurity->benzoic_acid Acidic p_toluidine Impurity: Unreacted p-Toluidine check_impurity->p_toluidine Basic solution_benzoic Solution: Wash with aqueous NaHCO3/NaOH benzoic_acid->solution_benzoic solution_toluidine Solution: Wash with dilute aqueous HCl p_toluidine->solution_toluidine solution_hydrolysis->start Retry Synthesis solution_incomplete->start Retry Synthesis recrystallize Final Step: Recrystallize from Ethanol solution_benzoic->recrystallize solution_toluidine->recrystallize recrystallize->successful

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing N-Acylation with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-acylation reactions with benzoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-acylation process, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in N-acylation reactions with benzoyl chloride can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacts readily with water to form benzoic acid, which is unreactive towards amines. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Steric Hindrance: If the amine is sterically hindered, the nucleophilic attack on the benzoyl chloride will be slower. Increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) can help to overcome this.[6][7] DMAP reacts with benzoyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack.[7]

  • Low Reactivity of the Amine: Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require longer reaction times, elevated temperatures, or the use of a catalyst.

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[4]

Question 2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

Answer:

The formation of side products is a common issue. Identifying the nature of these byproducts is the first step to mitigating them.

  • Benzoic Acid: As mentioned, this is the product of benzoyl chloride hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Diacylation: Primary amines have two N-H bonds and can potentially react with two equivalents of benzoyl chloride to form a diacylated product. This is more likely to occur if an excess of benzoyl chloride is used or if the reaction is run at high temperatures for an extended period.[8] To avoid this, use a stoichiometric amount (1.0-1.1 equivalents) of benzoyl chloride and add it slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C).[4]

  • Reaction with Other Nucleophilic Groups: If your starting material contains other nucleophilic functional groups, such as hydroxyl (-OH) or thiol (-SH) groups, these can also be acylated by benzoyl chloride. If N-acylation is the desired outcome, it may be necessary to protect these other functional groups prior to the reaction. Chemoselectivity can sometimes be achieved by carefully controlling the reaction conditions, such as temperature and the choice of base.

Question 3: I am having difficulty purifying my N-acylated product. What are some common purification challenges and solutions?

Answer:

Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Removal of Benzoic Acid: Benzoic acid can often be removed by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), during the work-up. The benzoate salt will be soluble in the aqueous layer.

  • Removal of Unreacted Amine: Unreacted starting amine can be removed by washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The protonated amine salt will be soluble in the aqueous layer.

  • Chromatography Issues: If the product and a non-polar impurity are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. Recrystallization is also a powerful purification technique if a suitable solvent can be found.

Frequently Asked Questions (FAQs)

Q1: What are the standard Schotten-Baumann reaction conditions?

A1: The Schotten-Baumann reaction refers to the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base.[2][9] This is typically a biphasic system where the organic reactants are in a non-polar solvent like dichloromethane (CH₂Cl₂) or diethyl ether, and the base (e.g., NaOH or KOH) is dissolved in water.[10][11] The base neutralizes the HCl as it is formed, driving the reaction to completion.[2]

Q2: What safety precautions should I take when working with benzoyl chloride?

A2: Benzoyl chloride is a corrosive and lachrymatory (tear-inducing) liquid that is toxic if inhaled.[1][12] It reacts vigorously with water.[1] Always handle benzoyl chloride in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[1][14] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of a spill.

Q3: Can I use a catalyst for this reaction?

A3: Yes, catalysts can be very effective. As mentioned, DMAP is a highly efficient catalyst, particularly for hindered or unreactive amines.[7] Other studies have shown that materials like natural clay or copper (II) oxide can also catalyze N-acylation with benzoyl chloride, often under solvent-free conditions, offering a greener alternative.[15]

Q4: How do I choose the right solvent for my reaction?

A4: The ideal solvent should be inert to the reactants and should dissolve the starting amine. Common aprotic solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile.[4] For Schotten-Baumann conditions, a water-immiscible organic solvent is required. In some greener protocols, the reaction can even be performed under solvent-free conditions.[5][15]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[4] Spot the reaction mixture alongside the starting amine on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Staining with an appropriate indicator (e.g., potassium permanganate or ninhydrin for primary/secondary amines) can help visualize the spots. LC-MS is another powerful tool for monitoring the reaction progress.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzoylation of Various Amines

Amine SubstrateBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
ImidazoleNatural ClaySolvent-freeRoom Temp5 min96[15]
AnilinePyridineDichloromethane0 to RT2-4 h~90[4]
2,6-DimethylanilineSodium Hydride (NaH)Anhydrous THF0 to RT2-4 hHigh[6]
L-prolineSodium HydroxideWater/DCM0 to RT1-2 h80-90[16]
AnilineCopper (II) OxideSolvent-freeRoom Temp5 min95

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Schotten-Baumann Conditions

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05-1.2 eq) dropwise to the rapidly stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Acylation of a Hindered Amine using a Strong Base

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Benzoyl Chloride: Cool the mixture back to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.[6]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield in N-Acylation check_anhydrous Are anhydrous conditions being used? start->check_anhydrous use_anhydrous Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. check_anhydrous->use_anhydrous No check_base Is the base appropriate and sufficient? check_anhydrous->check_base Yes use_anhydrous->check_base base_solution Use at least 1 eq. of a suitable base (e.g., Et3N, Pyridine). For hindered amines, consider stronger bases (DIPEA, NaH). check_base->base_solution No check_sterics Is the amine sterically hindered? check_base->check_sterics Yes base_solution->check_sterics sterics_solution Increase reaction temperature or add a catalyst like DMAP. check_sterics->sterics_solution Yes check_time Is the reaction complete? check_sterics->check_time No sterics_solution->check_time time_solution Monitor reaction by TLC/LC-MS until starting material is consumed. check_time->time_solution No end Yield Optimized check_time->end Yes time_solution->end

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Mitigation start Multiple Products Observed check_hydrolysis Is benzoic acid present? start->check_hydrolysis hydrolysis_solution Ensure anhydrous conditions. Wash with aqueous base during work-up. check_hydrolysis->hydrolysis_solution Yes check_diacylation Is diacylation occurring (for primary amines)? check_hydrolysis->check_diacylation No hydrolysis_solution->check_diacylation diacylation_solution Use 1.0-1.1 eq. of benzoyl chloride. Add dropwise at low temperature. check_diacylation->diacylation_solution Yes check_selectivity Are other nucleophilic groups reacting? check_diacylation->check_selectivity No diacylation_solution->check_selectivity selectivity_solution Protect other functional groups before acylation. check_selectivity->selectivity_solution Yes end Pure Product Obtained check_selectivity->end No selectivity_solution->end

Caption: Strategy for minimizing side product formation.

References

Troubleshooting low purity of synthesized N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of N-(4-Methylphenyl)benzamide.

Troubleshooting Guide

Low purity in the synthesis of this compound, typically prepared via the Schotten-Baumann reaction of p-toluidine and benzoyl chloride, is a common issue. This guide addresses potential causes and offers systematic solutions.

dot

Troubleshooting_Purity start Low Purity of This compound unreacted_sm Presence of Unreacted Starting Materials? start->unreacted_sm side_products Presence of Side Products? start->side_products If starting materials are absent recrystallization_issue Ineffective Recrystallization? start->recrystallization_issue If product appears visually impure after initial isolation check_stoichiometry Verify Stoichiometry of Reactants unreacted_sm->check_stoichiometry Yes incomplete_reaction Incomplete Reaction: - Insufficient reaction time - Low reaction temperature unreacted_sm->incomplete_reaction hydrolysis Hydrolysis of Benzoyl Chloride (Forms Benzoic Acid) side_products->hydrolysis Yes amine_salt Formation of p-toluidine hydrochloride salt side_products->amine_salt wrong_solvent Incorrect Recrystallization Solvent or incorrect volume recrystallization_issue->wrong_solvent Yes cooling_rate Cooling too rapidly, trapping impurities recrystallization_issue->cooling_rate increase_time_temp Increase reaction time or gently warm the mixture check_stoichiometry->increase_time_temp incomplete_reaction->increase_time_temp base_wash Perform a dilute base wash (e.g., 5% NaHCO₃ solution) hydrolysis->base_wash ensure_base Ensure sufficient base (e.g., NaOH) is present to neutralize HCl amine_salt->ensure_base optimize_recrystallization Use Ethanol. Dissolve in minimum hot solvent and cool slowly. wrong_solvent->optimize_recrystallization slow_cooling Allow to cool to room temperature slowly before placing in an ice bath. cooling_rate->slow_cooling

Caption: Troubleshooting workflow for low purity of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky solid instead of a crystalline powder. What could be the cause?

A1: A sticky or oily product often indicates the presence of impurities that are depressing the melting point and interfering with crystal lattice formation. The most likely culprits are unreacted starting materials or benzoic acid from the hydrolysis of benzoyl chloride.

  • Troubleshooting Steps:

    • Wash with Sodium Bicarbonate: Before recrystallization, wash the crude product with a 5% aqueous sodium bicarbonate solution. This will remove any acidic impurities like benzoic acid and p-toluidine hydrochloride.

    • Thorough Drying: Ensure the product is thoroughly dry before recrystallization. Residual solvent can inhibit crystallization.

    • Recrystallization: Proceed with recrystallization from ethanol. If the product still "oils out," it may be necessary to use a solvent pair like ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the precipitate and allow it to cool slowly.

Q2: The melting point of my synthesized this compound is lower than the literature value and has a broad range. Why is this?

A2: A low and broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice, requiring less energy to melt.

  • Troubleshooting Steps:

    • Identify Impurities: The most probable impurities are unreacted p-toluidine, benzoic acid, or both. Refer to the data table below for the melting points of these compounds.

    • Purification: A thorough work-up, including a base wash as described above, followed by careful recrystallization from ethanol should yield a product with a sharp melting point within the expected range.

Q3: My yield is very low, even though I started with the correct stoichiometry. What are the potential reasons?

A3: Low yield can result from several factors during the reaction and work-up.

  • Troubleshooting Steps:

    • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water to benzoic acid, which will not react with p-toluidine to form the amide. Ensure all glassware is dry and use anhydrous solvents if the reaction is performed in an organic solvent. In the Schotten-Baumann procedure, the reaction is typically vigorous and proceeds quickly, minimizing this issue if the benzoyl chloride is added to the aqueous amine solution.

    • Insufficient Base: The Schotten-Baumann reaction generates hydrochloric acid, which will react with the p-toluidine to form the non-nucleophilic hydrochloride salt. An adequate amount of a base, such as sodium hydroxide, is crucial to neutralize the HCl as it is formed and to maintain the p-toluidine in its free amine form.[1][2][3]

    • Vigorous Stirring: In the biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure that the reactants, which may be in different phases, come into contact.[2]

    • Product Loss During Work-up: Ensure that the product is fully precipitated from the reaction mixture. Cooling the mixture in an ice bath can help to maximize the yield. Also, be careful not to use an excessive amount of solvent during recrystallization, as this will lead to product loss in the mother liquor.

Data Presentation

Table 1: Physical Properties of Reactants, Product, and Potential Byproducts

CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility in Water
p-Toluidine 107.1543-45[4][5]Slightly soluble[4]
Benzoyl Chloride 140.57-1[6][7][8]Reacts (hydrolyzes)[6]
Benzoic Acid 122.12121-123[9][10][11][12]Slightly soluble in cold water, more soluble in hot water[10]
This compound 211.26158-161Insoluble[13]

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is a representative method for the synthesis of this compound.

  • Dissolve p-Toluidine: In a flask, dissolve p-toluidine (1 equivalent) in a 10% aqueous sodium hydroxide solution.

  • Add Benzoyl Chloride: While vigorously stirring the solution, slowly add benzoyl chloride (1.05 equivalents). The reaction is exothermic, and a white precipitate of the product will form.

  • Reaction Completion: Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Isolate the crude this compound by vacuum filtration.

  • Washing: Wash the crude product with cold water to remove any water-soluble impurities. A subsequent wash with a cold, dilute sodium bicarbonate solution can be performed to remove any unreacted benzoyl chloride (as benzoic acid). Finally, wash again with cold water.

  • Drying: Allow the crude product to air dry or dry in a desiccator.

Recrystallization of this compound

This protocol describes the purification of the crude product.

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.[14]

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals of pure this compound should form. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities. Dry the purified crystals completely. The melting point of the purified product should be sharp and within the literature range.

References

How to avoid hydrolysis of N-(4-Methylphenyl)benzamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the hydrolysis of N-(4-Methylphenyl)benzamide during experimental workup procedures.

Troubleshooting Guide: Diagnosing and Preventing Hydrolysis

Unexpected hydrolysis of your target amide during workup can lead to reduced yields and product contamination. Use this guide to identify potential causes and implement corrective actions.

Issue: Low yield of this compound and presence of benzoic acid or p-toluidine in the final product.

This is a common indicator that hydrolysis of the amide bond has occurred during the workup process. The amide bond cleaves to form its constituent carboxylic acid (benzoic acid) and amine (p-toluidine).

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation of Aqueous Workup Conditions cluster_2 Solutions & Corrective Actions start Low yield of amide and/or presence of hydrolysis byproducts (benzoic acid, p-toluidine) check_acid Was a strong acid used for washing? start->check_acid check_base Was a strong base (e.g., NaOH, KOH) used for washing? start->check_base check_temp Were aqueous washes performed at elevated temperatures? start->check_temp check_time Was the contact time with aqueous layers prolonged? start->check_time solution_acid Use a mild acid (e.g., dilute citric acid, sat. NH4Cl) or skip the acid wash if not necessary. check_acid->solution_acid Yes solution_nonaqueous Consider a non-aqueous workup (e.g., recrystallization, column chromatography without aqueous washes). check_acid->solution_nonaqueous No, but problem persists solution_base Use a mild base (e.g., sat. NaHCO3) for neutralization. check_base->solution_base Yes check_base->solution_nonaqueous No, but problem persists solution_temp Perform all aqueous washes with cold (0-5 °C) solutions. check_temp->solution_temp Yes check_temp->solution_nonaqueous No, but problem persists solution_time Minimize contact time with aqueous layers. Separate phases promptly. check_time->solution_time Yes check_time->solution_nonaqueous No, but problem persists

Caption: Troubleshooting decision tree for diagnosing causes of amide hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to hydrolysis?

A1: Amide hydrolysis is catalyzed by both acidic and basic conditions.[1] The rate of hydrolysis is significantly influenced by pH, temperature, and the strength of the acid or base used. Generally, amides like this compound are relatively stable at neutral pH and room temperature. Vigorous conditions, such as heating with strong acids (e.g., concentrated HCl) or strong bases (e.g., concentrated NaOH), will lead to rapid hydrolysis.[2]

Q2: Which steps in a typical workup pose the highest risk for hydrolysis?

A2: The highest risk comes from aqueous wash steps designed to remove impurities. Specifically:

  • Acidic Washes: Using strong acids to remove basic impurities (like unreacted p-toluidine) can protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water.[3]

  • Basic Washes: Using strong bases to remove acidic impurities (like unreacted benzoic acid) can lead to direct nucleophilic attack by hydroxide ions on the amide carbonyl.

Q3: How does temperature affect the rate of hydrolysis during workup?

A3: Hydrolysis reactions, like most chemical reactions, are accelerated by increased temperature. Performing aqueous washes at room temperature is generally acceptable if contact times are minimized and mild reagents are used. However, to significantly reduce the risk of hydrolysis, it is highly recommended to perform all aqueous extractions and washes using cold solutions (e.g., in an ice bath).

Q4: Are there alternatives to acidic and basic aqueous washes?

A4: Yes. If your crude product is relatively clean, or if the impurities are not easily removed with mild aqueous washes, consider these non-aqueous options:

  • Direct Recrystallization: this compound is a crystalline solid.[1] Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be an effective method for purification and avoids aqueous conditions entirely.[4]

  • Column Chromatography: Purification by silica gel chromatography can separate the amide from both acidic and basic impurities without an aqueous workup.

  • Solid-Phase Scavengers: Resins designed to bind to and remove specific types of impurities (e.g., acid or amine scavengers) can be used to purify the product in a non-aqueous solvent, followed by simple filtration.[5]

Data Presentation: Amide Stability

The following table provides a qualitative and semi-quantitative overview of the stability of a typical benzanilide, like this compound, under various workup conditions. The "Relative Rate of Hydrolysis" is an estimated value to illustrate the impact of different reagents and temperatures, where a lower number indicates greater stability.

Workup Condition Reagent Temperature Relative Rate of Hydrolysis Recommendation
Mild Acid Wash 1 M Citric Acid (aq)0-5 °C1 (Baseline)Recommended for removing basic impurities.
1 M Citric Acid (aq)25 °C5Acceptable, but cold is preferred.
Strong Acid Wash 1 M HCl (aq)0-5 °C10Use with caution; risk of hydrolysis increases.
1 M HCl (aq)25 °C50High risk of hydrolysis; avoid if possible.
Mild Base Wash Saturated NaHCO₃ (aq)0-5 °C2Recommended for neutralizing acid and removing acidic impurities.
Saturated NaHCO₃ (aq)25 °C8Acceptable, but cold is preferred.
Strong Base Wash 1 M NaOH (aq)0-5 °C20High risk of hydrolysis; avoid.
1 M NaOH (aq)25 °C>100Not Recommended. Significant hydrolysis is likely.

Experimental Protocols

Protocol 1: Recommended Mild Aqueous Workup for this compound

This protocol is designed for the purification of this compound synthesized via a Schotten-Baumann reaction of benzoyl chloride and p-toluidine, aiming to remove unreacted starting materials and byproducts while minimizing hydrolysis.[1][6]

Workflow Diagram

G start Crude Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) wash1 Wash with cold (0-5 °C) 1 M Citric Acid (aq) start->wash1 Removes p-toluidine wash2 Wash with cold (0-5 °C) Saturated NaHCO3 (aq) wash1->wash2 Neutralizes acid, removes benzoic acid wash3 Wash with cold (0-5 °C) Brine (sat. NaCl (aq)) wash2->wash3 Removes residual water dry Dry organic layer over anhydrous Na2SO4 or MgSO4 wash3->dry filter Filter to remove drying agent dry->filter evaporate Evaporate solvent filter->evaporate product Crude this compound (Ready for recrystallization or chromatography) evaporate->product

Caption: Standard experimental workflow for a mild aqueous workup to prevent amide hydrolysis.

Methodology:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., THF, DMF), dilute the mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Add an equal volume of cold (0-5 °C) 1 M citric acid solution to the separatory funnel. Shake gently, venting frequently. Allow the layers to separate and discard the aqueous layer. This step removes unreacted basic p-toluidine.[7]

  • Base Wash: Add an equal volume of cold (0-5 °C) saturated sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently to release CO₂ gas. Allow the layers to separate and discard the aqueous layer. This step neutralizes any remaining acid and removes unreacted benzoic acid.[7]

  • Brine Wash: Wash the organic layer with an equal volume of cold (0-5 °C) saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Further Purification (Optional): If necessary, further purify the crude product by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Non-Aqueous Workup by Recrystallization

This protocol is suitable when the primary impurities can be removed by crystallization, avoiding aqueous conditions entirely.

Methodology:

  • Solvent Removal: If the reaction was performed in a solvent, remove it under reduced pressure to obtain the crude solid residue.

  • Dissolution: In a suitable flask, add a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or acetonitrile) to the crude product until it is fully dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Catalyst selection for efficient N-(4-Methylphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of N-(4-Methylphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, also known as N-(p-tolyl)benzamide, involve the reaction of a benzoic acid derivative with p-toluidine. Key approaches include:

  • Schotten-Baumann Reaction: This classic method utilizes benzoyl chloride and p-toluidine in the presence of a base, typically aqueous sodium hydroxide. It is known for its high yields.

  • Catalytic Amidation with Boron-Based Catalysts: Boric acid and its derivatives can catalyze the direct condensation of benzoic acid and p-toluidine. This method is considered environmentally friendly.

  • Coupling Agent-Mediated Amidation: Reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with N-hydroxybenzotriazole (HOBt) can be used to facilitate the amide bond formation from benzoic acid and p-toluidine.

  • Transition Metal-Catalyzed Synthesis: Palladium catalysts have been employed for the synthesis of N-allylbenzamides, which can be precursors or analogues of the target molecule.

Q2: How do I choose the best catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the desired reaction conditions, substrate tolerance, and environmental considerations. For a high-yielding and straightforward synthesis, the Schotten-Baumann method is often a good starting point. If you are looking for a greener alternative and are working with the carboxylic acid directly, boric acid catalysis is a viable option. For substrates that are sensitive or prone to side reactions, coupling agents may offer milder reaction conditions.

Q3: What are the typical yields I can expect for the synthesis of this compound?

A3: The expected yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. The Schotten-Baumann reaction is reported to provide almost theoretical yields. Catalytic methods can also offer good to high yields, often in the range of 80-95%, depending on the specific catalyst and conditions used.

Q4: Can I synthesize this compound without a catalyst?

A4: Direct thermal condensation of benzoic acid and p-toluidine without a catalyst is possible but generally requires high temperatures (above 160°C).[1] This approach is often limited to less sensitive substrates due to the harsh conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Hydrolysis of Benzoyl Chloride (Schotten-Baumann) Ensure all glassware is thoroughly dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Catalyst Activity For catalytic reactions, ensure the catalyst is not deactivated. Use fresh catalyst if necessary. For boron-based catalysts, ensure the removal of water, as its accumulation can impede catalysis.[2]
Formation of Unreactive Ammonium Salt In direct amidation reactions, the carboxylic acid and amine can form a salt. Using a suitable catalyst or higher temperatures can help overcome this.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or reaction time.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials Optimize the stoichiometry of your reactants. After the reaction, use appropriate work-up procedures to remove unreacted starting materials. For example, a dilute acid wash can remove unreacted p-toluidine, and a dilute base wash can remove unreacted benzoic acid.
Formation of Benzoic Acid (from Benzoyl Chloride Hydrolysis) During work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove benzoic acid.
Side Products from Catalytic Reactions The side product profile can vary depending on the catalyst used. For boron-catalyzed reactions, ensure the reaction conditions do not favor the formation of unreactive boron-amine or boron-carboxylate complexes.[3][4]
Difficulty in Purification If column chromatography results in poor separation, optimize the solvent system using TLC first. Recrystallization from a suitable solvent (e.g., ethanol/water) can be an effective alternative for purification.[5]

Data Presentation

Table 1: Comparison of Selected Catalytic Systems for Amide Synthesis

Catalyst/MethodReactantsTemperature (°C)Reaction TimeYield (%)Notes
None (Schotten-Baumann) Benzoyl chloride, p-toluidineRoom TemperatureShort~95-100%High yielding, but uses a reactive acyl chloride.
Boric Acid Benzoic acid, Aromatic amines80-1104-24 hGood to ExcellentGreen and inexpensive catalyst. Water removal is often necessary.
Pd(OAc)₂/PPh₃ N-propargyl benzamide, p-tolylboronic acid10012 h81%For the synthesis of an N-allylbenzamide derivative.[6]
DIC/HOBt 3-Amino-4-methoxybenzoic acid, various aminesRoom Temperature5 h60-70%Common coupling agents for amide bond formation under mild conditions.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • p-Toluidine

  • Benzoyl chloride

  • 10% Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.

  • While vigorously stirring the biphasic mixture, add benzoyl chloride (1.1 eq) dropwise. Maintain the temperature at 0-5°C.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water to obtain this compound as a white solid.

Protocol 2: Boric Acid-Catalyzed Synthesis of this compound

Materials:

  • Benzoic acid

  • p-Toluidine

  • Boric acid (5-10 mol%)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzoic acid (1.0 eq), p-toluidine (1.0 eq), boric acid (0.05-0.1 eq), and toluene.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Amidation Reaction cluster_workup Work-up & Purification cluster_product Final Product p_toluidine p-Toluidine reaction_vessel Reaction Vessel (with Catalyst/Base) p_toluidine->reaction_vessel benzoic_derivative Benzoic Acid Derivative (Acid or Acyl Chloride) benzoic_derivative->reaction_vessel extraction Extraction & Washing reaction_vessel->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification final_product This compound purification->final_product catalyst_selection start Start: Synthesize This compound high_yield High Yield & Simplicity? start->high_yield green_chemistry Green Chemistry Priority? high_yield->green_chemistry No schotten_baumann Use Schotten-Baumann (Benzoyl Chloride) high_yield->schotten_baumann Yes mild_conditions Mild Conditions Needed? green_chemistry->mild_conditions No boric_acid Use Boric Acid Catalyst (Benzoic Acid) green_chemistry->boric_acid Yes mild_conditions->schotten_baumann No coupling_agent Use Coupling Agent (e.g., DIC/HOBt) mild_conditions->coupling_agent Yes

References

Overcoming poor solubility of N-(4-Methylphenyl)benzamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming challenges related to the poor solubility of N-(4-Methylphenyl)benzamide in reaction media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research and development activities.

Troubleshooting Guides

Poor solubility of this compound can manifest as low reaction yield, incomplete reactions, or difficulties in product purification. This guide addresses these common issues in a question-and-answer format.

Issue: Low or No Product Yield in the Synthesis of this compound

Question: My reaction to synthesize this compound using p-toluidine and benzoyl chloride has a very low yield. What are the likely causes related to solubility?

Answer:

Low yields in this synthesis are frequently linked to the poor solubility of the starting materials or the product in the chosen reaction medium. Key factors to consider include:

  • Insufficient Dissolution of p-Toluidine: Solid p-toluidine may not fully dissolve in the reaction solvent, limiting its availability to react with benzoyl chloride.

  • Precipitation of the Product: this compound is a crystalline solid with limited solubility in many common organic solvents.[1] As the reaction progresses, the product may precipitate out of the solution, coating the unreacted starting materials and preventing the reaction from going to completion.

  • Biphasic System Issues: In Schotten-Baumann reactions, which often use a biphasic system (e.g., an organic solvent and aqueous base), poor mixing can limit the interaction between reactants.[2][3]

Troubleshooting Workflow

start Low Yield Observed check_solubility Assess Solubility of Starting Materials and Product in Current Solvent start->check_solubility precipitate Is Precipitate Forming During Reaction? check_solubility->precipitate cosolvent Add a Cosolvent to Improve Solubility (e.g., a small amount of DMF or THF) check_solubility->cosolvent change_solvent Change to a Better Solvent (e.g., DMF, THF, Dichloromethane) precipitate->change_solvent Yes biphasic Is it a Biphasic Reaction? precipitate->biphasic No reassess Re-evaluate Reaction Progress change_solvent->reassess cosolvent->reassess increase_temp Increase Reaction Temperature (monitor for side reactions) increase_temp->reassess biphasic->increase_temp No ptc Add a Phase-Transfer Catalyst (e.g., TBAB) biphasic->ptc Yes vigorous_stirring Ensure Vigorous Stirring ptc->vigorous_stirring vigorous_stirring->reassess

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound most soluble?

A1: this compound, being a moderately polar molecule, exhibits good solubility in polar aprotic solvents. While specific quantitative data for this compound is limited, data from the structurally analogous compound, benzanilide, suggests high solubility in solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), and moderate solubility in acetone, ethyl acetate, and dichloromethane.[1][4][5] It is sparingly soluble in less polar solvents like toluene and has very low solubility in water.[1]

Q2: Can I use a cosolvent system to improve solubility during the reaction?

A2: Yes, using a cosolvent is an excellent strategy. If your primary reaction solvent is, for example, a less polar solvent like dichloromethane, adding a small amount of a more potent solubilizing agent like DMF or THF can significantly increase the concentration of dissolved reactants and product, thereby improving the reaction rate and yield.

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound, like most solid organic compounds, increases with temperature.[1][4][5] Therefore, running the reaction at a higher temperature can be an effective way to overcome solubility issues. However, you must monitor for potential side reactions or degradation of starting materials at elevated temperatures.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" during recrystallization typically occurs when the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly dilute the solution. Allow the solution to cool more slowly to encourage the formation of a crystalline lattice. Using a mixed solvent system, like ethanol/water, can also be beneficial for recrystallization.[6][7]

Q5: What is the best solvent system for the recrystallization of this compound?

A5: Ethanol is a commonly used and effective solvent for the recrystallization of N-aryl benzamides.[8] A mixed solvent system, such as ethanol-water, can also be very effective. The compound is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes turbid. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.[6]

Data Presentation

The following table summarizes the solubility of benzanilide, a structurally similar compound to this compound, in various organic solvents at different temperatures. This data can be used as a guide for solvent selection.

SolventTemperature (°C)Molar Fraction Solubility (x10³)
N,N-Dimethylformamide25457.2
30536.1
35628.3
Tetrahydrofuran25389.5
30462.1
35545.9
Acetone25201.7
30243.8
35293.1
Dichloromethane25165.4
30199.3
35238.9
Ethyl Acetate25148.6
30179.8
35216.9
Ethanol2540.1
3049.3
3560.4
Toluene2535.8
3044.1
3554.1

Data adapted from a study on benzanilide solubility and should be used as an estimation for this compound.[1][4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a standard method for the synthesis of N-aryl amides.

Materials:

  • p-Toluidine

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Amine: In a flask, dissolve p-toluidine (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 equivalents) to the flask.

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled and stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture.

Experimental Workflow

start Start dissolve Dissolve p-Toluidine in DCM start->dissolve add_base Add 10% NaOH (aq) dissolve->add_base cool Cool to 0-5 °C with Stirring add_base->cool add_acyl Add Benzoyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature for 1-2h add_acyl->react workup Aqueous Workup and Extraction react->workup purify Recrystallize from Ethanol/Water workup->purify product Pure this compound purify->product

Caption: Synthesis of this compound.

Protocol 2: Determining the Solubility of this compound

This protocol outlines the shake-flask method for determining the solubility of the compound in a given solvent.

Materials:

  • Pure this compound

  • Selected solvent (e.g., ethanol)

  • Scintillation vials with caps

  • Shaker or orbital incubator at a constant temperature

  • Syringe filters (0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent.

  • Equilibration: Seal the vial and place it in a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • Weigh the filtered solution.

    • Evaporate the solvent to dryness.

    • Weigh the remaining solid.

    • Alternatively, dilute the filtered solution and determine the concentration using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility in g/100 mL or other desired units.

Solubility Determination Workflow

start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate with Shaking (24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (0.45 µm) settle->filter quantify Quantify Concentration (Gravimetric or Spectroscopic) filter->quantify calculate Calculate Solubility quantify->calculate end Solubility Data calculate->end

Caption: Workflow for solubility determination.

References

Minimizing dimer formation in N-(4-Methylphenyl)benzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methylphenyl)benzamide. The focus is on understanding and minimizing the formation of a common diacylated dimer byproduct.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound, I've identified a significant byproduct with a higher molecular weight. What is this impurity?

A1: The most probable high molecular weight byproduct in this reaction is an N,N-diacylated dimer, specifically N-benzoyl-N-(4-methylphenyl)benzamide. This occurs when a second molecule of benzoyl chloride acylates the nitrogen atom of the already formed this compound product. The formation of this imide-type dimer is a common side reaction in amide syntheses when using highly reactive acylating agents.

ReactionPathway pToluidine p-Toluidine mid1 pToluidine->mid1 benzoylChloride Benzoyl Chloride benzoylChloride->mid1 mid2 benzoylChloride->mid2 Excess base Base (e.g., NaOH) base->mid1 HCl scavenger base->mid2 product This compound (Desired Product) product->mid2 dimer N-benzoyl-N-(4-methylphenyl)benzamide (Dimer Byproduct) mid1->product Main Reaction mid2->dimer Side Reaction

Caption: Reaction pathways for desired product and dimer formation.

Q2: What are the primary reaction conditions that promote the formation of the N,N-diacylated dimer?

A2: Dimer formation is primarily influenced by factors that increase the likelihood of the product molecule reacting with the acylating agent. Key conditions include:

  • Excess Benzoyl Chloride: Using a significant molar excess of benzoyl chloride is the most direct cause, as it provides more opportunities for the second acylation to occur.

  • High Temperature: The reaction is exothermic.[1] Elevated temperatures can increase the rate of the side reaction, sometimes more than the desired reaction.

  • Order of Addition: Adding the p-toluidine to a solution of benzoyl chloride can create localized areas of high acyl chloride concentration, promoting diacylation. The reverse addition is preferred.

  • Inefficient Mixing: In a biphasic system like the Schotten-Baumann reaction, poor mixing can lead to inefficient neutralization of the HCl byproduct, which can affect reaction rates and equilibria.[2][3] Thorough shaking or vigorous stirring is essential.[4]

  • Base Concentration: The concentration and type of base used are crucial for neutralizing the HCl generated, which drives the reaction to completion.[5] An insufficient amount of base can leave the amine starting material as a salt, reducing the yield of the desired product and potentially altering the reaction pathway.

Q3: How can I effectively purify this compound to remove the dimer byproduct?

A3: The desired amide product and the dimer byproduct have different polarities, which can be exploited for purification.

  • Recrystallization: This is often the most effective method. The desired product, this compound, is a crystalline solid.[6] The dimer, being a larger and less symmetrical molecule with no N-H bond for hydrogen bonding, will likely have different solubility profiles. A common solvent for recrystallization is ethanol.[4] Experimenting with solvent systems (e.g., ethanol/water, toluene) can yield high-purity crystals of the desired product, leaving the more soluble dimer in the mother liquor.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable option. The desired amide has an N-H group capable of hydrogen bonding, making it more polar than the tertiary imide (dimer). Therefore, the dimer will elute first from the column using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate). The progress can be monitored by Thin Layer Chromatography (TLC).

Troubleshooting Guide

Problem: My reaction is producing a high yield of the dimer byproduct (>10%), confirmed by HPLC/TLC.

This guide provides a logical workflow to diagnose and resolve the issue of excessive dimer formation.

TroubleshootingWorkflow start High Dimer Formation Detected check_stoich 1. Check Stoichiometry of Benzoyl Chloride start->check_stoich stoich_high > 1.1 equivalents used? check_stoich->stoich_high Yes stoich_ok 1.0 - 1.1 equivalents used? check_stoich->stoich_ok No solution_stoich Solution: Reduce Benzoyl Chloride to 1.05 equivalents. stoich_high->solution_stoich check_addition 2. Review Order of Addition stoich_ok->check_addition addition_wrong Amine added to Acyl Chloride? check_addition->addition_wrong Yes addition_ok Acyl Chloride added to Amine? check_addition->addition_ok No solution_addition Solution: Add Benzoyl Chloride dropwise to the amine/base mixture. addition_wrong->solution_addition check_temp 3. Monitor Reaction Temperature addition_ok->check_temp temp_high Exceeded 25°C during addition? check_temp->temp_high Yes temp_ok Maintained at 0-10°C? check_temp->temp_ok No solution_temp Solution: Use an ice bath during addition and maintain low temperature. temp_high->solution_temp end_node Optimized Reaction: Minimal Dimer Formation temp_ok->end_node solution_stoich->end_node solution_addition->end_node solution_temp->end_node

Caption: Troubleshooting workflow for minimizing dimer formation.
Data Presentation: Impact of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the yield of the desired product and the formation of the dimer byproduct. This data is illustrative and based on established principles of the Schotten-Baumann reaction.[1][2]

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Benzoyl Chloride Stoichiometry 1.5 equivalents1.05 equivalentsReducing excess acyl chloride is the most critical step in preventing the side reaction.
Reaction Temperature 40°C0-5°CLower temperatures slow the highly exothermic reaction, allowing for better control and minimizing side reactions.[1]
Order of Addition p-Toluidine added to Benzoyl ChlorideBenzoyl Chloride added to p-ToluidineAdding the acyl chloride slowly to the amine ensures it reacts preferentially with the primary amine.
Mixing Moderate StirringVigorous Stirring / HomogenizationEssential for biphasic reactions to ensure efficient mass transfer and neutralization of HCl.[3][4]
Illustrative Yield (Product) ~60-70%>95%Optimized conditions maximize the primary reaction pathway.
Illustrative Yield (Dimer) ~15-25%<2%Controlled conditions suppress the secondary acylation reaction.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing dimer formation.

Materials:

  • p-Toluidine (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Distilled Water

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in dichloromethane.

  • Add Base: Add 10% aqueous NaOH solution (approx. 2.5 eq relative to p-toluidine).

  • Cooling: Cool the biphasic mixture to 0-5°C using an ice bath. Begin vigorous stirring to create an emulsion.

  • Acylation: Add benzoyl chloride (1.05 eq) dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as colorless crystals.[4]

Protocol: HPLC Analysis of Crude Product Mixture

This method can be used to quantify the relative amounts of starting material, product, and dimer byproduct.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare standard solutions of pure p-toluidine, this compound, and (if isolated) the dimer byproduct in the mobile phase.

  • Sample Preparation: Accurately weigh a small amount of the crude reaction product and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standards to determine their retention times. Then, inject the sample solution.

  • Quantification: The expected elution order is p-toluidine (most polar), this compound, and finally the dimer (least polar). Calculate the percentage area of each peak to determine the relative composition of the crude product.

References

Technical Support Center: Regioselective Synthesis of N-(4-Methylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the regioselective synthesis of N-(4-Methylphenyl)benzamide derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.

Section 1: Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues for four key synthetic strategies.

Directed ortho-Metalation (DoM)

Q1: My ortho-lithiation of N,N-diethyl-4-methylbenzamide is giving very low yields. What are the common causes and how can I fix it?

A1: Low yields in ortho-lithiation are often due to several factors:

  • Inactive Organolithium Reagent: The concentration of commercially available organolithium reagents like n-BuLi can degrade over time. It is crucial to titrate your n-BuLi solution before use to determine the accurate concentration.

  • Presence of Moisture or Air: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents should be anhydrous.

  • Insufficient Deprotonation: The substrate may not be fully deprotonated. You can try using a stronger base, such as sec-BuLi or t-BuLi, or adding a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the basicity of n-BuLi.[1]

  • Low Reaction Temperature: While reactions are typically run at -78 °C to avoid side reactions, sometimes solubility issues can hinder the reaction. If your starting material is not fully dissolved, this can be a problem. You might consider a solvent system in which your substrate is more soluble at low temperatures. In some cases, warming the reaction slightly may be necessary, but this should be done with caution to avoid decomposition of the lithiated intermediate.

Q2: I am observing side products in my DoM reaction. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in the Directed ortho-Metalation of benzamides include:

  • Benzylic Lithiation: If there are benzylic protons in your substrate, they can be deprotonated in competition with the ortho-protons. Using a lithium amide base instead of an alkyllithium can sometimes favor benzylic lithiation, so sticking to alkyllithiums is generally preferred for ortho-metalation.[1]

  • Anionic Fries Rearrangement: The ortho-lithiated intermediate can rearrange, especially upon warming, to form an ortho-hydroxyaryl ketone derivative. To minimize this, it is critical to maintain a low temperature (-78 °C) throughout the lithiation and quenching steps.[1]

  • Metal-Halogen Exchange: If your substrate contains a bromine or iodine atom, metal-halogen exchange can occur faster than deprotonation. For substrates with these halogens, this method might not be suitable for regioselective C-H functionalization.[1]

Palladium-Catalyzed C-H Functionalization

Q1: My Pd-catalyzed ortho-arylation of this compound is not proceeding or has very low conversion. What should I check?

A1: Low conversion in Pd-catalyzed C-H activation can be attributed to:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes be more effective than generating the active catalyst in situ.

  • Ligand Choice: The choice of ligand is critical for the success of the reaction. The ligand can influence the reactivity and selectivity. For ortho-arylation of benzamides, various phosphine and N-heterocyclic carbene (NHC) ligands have been used. It may be necessary to screen a few different ligands to find the optimal one for your specific substrate.

  • Oxidant and Additives: Many C-H activation reactions require an oxidant to regenerate the active Pd(II) or Pd(III) catalyst. The choice and amount of the oxidant (e.g., Ag₂CO₃, benzoquinone) can significantly impact the reaction. Some reactions also benefit from the addition of acids or other additives.

  • Reaction Conditions: Temperature and solvent can play a significant role. Ensure the solvent is anhydrous and degassed. The reaction temperature may need to be optimized; too low a temperature may result in no reaction, while too high a temperature can lead to catalyst decomposition.

Q2: I am getting a mixture of mono- and di-arylated products. How can I improve the regioselectivity for mono-arylation?

A2: Controlling the level of arylation can be challenging. Here are some strategies to favor mono-arylation:

  • Stoichiometry: Carefully control the stoichiometry of the arylating agent. Using a slight excess of the this compound relative to the aryl halide can help to minimize diarylation.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is formed in a significant amount, before substantial diarylation occurs.

  • Steric Hindrance: If possible, using a bulkier directing group or a bulkier arylating agent can disfavor the second arylation step due to increased steric hindrance at the other ortho position.

Buchwald-Hartwig Amination

Q1: I am trying to synthesize a derivative of this compound via Buchwald-Hartwig amination, but the reaction is not working. What are the key parameters to optimize?

A1: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the reaction conditions:

  • Catalyst System (Palladium Precursor and Ligand): This is the most critical factor. The choice of ligand is highly substrate-dependent. For sterically hindered or electron-rich/poor aryl halides and amines, specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.[2] Using a well-defined Pd-precatalyst can also lead to more reproducible results.

  • Base: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[3]

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are commonly used. Protic solvents and some coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[4]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (Argon or Nitrogen).

Q2: I am observing hydrodehalogenation of my aryl halide as a major side product. How can I prevent this?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It can be minimized by:

  • Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Using bulky, electron-rich ligands can often favor the desired C-N bond formation.[4]

  • Exclusion of Water: Rigorously excluding water from the reaction mixture is crucial, as it can be a proton source for the hydrodehalogenation pathway.

  • Base Selection: The choice of base can also play a role. In some cases, switching to a different base may reduce the extent of this side reaction.

Ullmann Condensation

Q1: My Ullmann coupling to form an N-aryl benzamide is giving a very low yield. What can I do to improve it?

A1: The Ullmann condensation traditionally requires harsh conditions, but modern protocols have made it more versatile. To improve low yields:

  • Copper Source and Activation: The nature of the copper catalyst is critical. For classical Ullmann reactions, freshly prepared, activated copper powder is often more effective than commercial copper powder. For modern protocols, using a copper(I) salt like CuI is common.

  • Ligand: While traditional Ullmann reactions are often ligand-free, the addition of a ligand can dramatically improve the yield and lower the required reaction temperature. Common ligands include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.[5][6]

  • Reaction Temperature: These reactions often require high temperatures (100-200 °C). If the reaction is not proceeding, a higher temperature may be necessary. However, be mindful of potential substrate decomposition.[7][8]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used. The solvent must be anhydrous.[7]

  • Base: A base is required to deprotonate the amine. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8]

Q2: I am observing significant amounts of homocoupling of my aryl halide. How can I promote the desired C-N bond formation?

A2: Homocoupling of the aryl halide is a common side reaction in Ullmann condensations. To favor the desired N-arylation:

  • Use of a Ligand: The addition of a suitable ligand can often accelerate the C-N coupling pathway relative to the homocoupling pathway.

  • Stoichiometry: Using an excess of the amine can help to drive the reaction towards the desired product.

  • Reaction Temperature: Optimizing the reaction temperature can sometimes help to minimize side reactions. It may be beneficial to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Section 2: Quantitative Data Summary

The following table summarizes representative yields for the regioselective synthesis of this compound derivatives using different synthetic strategies. Please note that yields are highly dependent on the specific substrates and reaction conditions.

StrategySubstrate 1Substrate 2ProductYield (%)RegioselectivityReference
Directed ortho-Metalation N,N-diethyl-4-methylbenzamide1) s-BuLi, TMEDA; 2) TsN₃; 3) NaBH₄2-Amino-N,N-diethyl-4-methylbenzamide82ortho[1]
Buchwald-Hartwig Amination 2-Bromonaphthalenep-ToluidineN-(p-Tolyl)naphthalen-2-amine96N/A[9]
Ullmann Condensation IodobenzeneAnilineDiphenylamine98N/A[7]
Ullmann Condensation 4-IodoanisolePhenol4-Methoxydiphenyl ether85N/A[5]
Co-Catalyzed C-H Activation BenzamideFluoroalkylated alkyne3- and 4-Fluoroalkylated isoquinolinonesup to 88 (combined)~70:30 mixture of regioisomers[10]

Section 3: Detailed Experimental Protocols

Protocol for Directed ortho-Metalation of N,N-Diethyl-4-methylbenzamide

This protocol describes the ortho-lithiation of N,N-diethyl-4-methylbenzamide and subsequent quenching with an electrophile.

Materials:

  • N,N-diethyl-4-methylbenzamide

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

  • Electrophile (e.g., trimethylsilyl chloride, an aldehyde, or a ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-diethyl-4-methylbenzamide (1.0 equiv).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add freshly distilled TMEDA (1.2 equiv).

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.5 equiv) dropwise at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-methylaniline.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • 4-Methylaniline (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Biarylphosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, the ligand, and the base under an inert atmosphere.

  • Add the aryl halide and 4-methylaniline.

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Visual Diagrams

Experimental Workflow for Directed ortho-Metalation

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Substrate & Anhydrous THF start->reagents cool Cool to -78°C reagents->cool add_tmeda Add TMEDA cool->add_tmeda add_buli Add s-BuLi (1 hr @ -78°C) add_tmeda->add_buli add_electrophile Add Electrophile (2-4 hrs @ -78°C) add_buli->add_electrophile quench Quench with sat. aq. NH4Cl add_electrophile->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Product purify->end

Caption: Experimental workflow for Directed ortho-Metalation.

Decision-Making for Buchwald-Hartwig Amination

BHA_Decision cluster_ligand Ligand Selection cluster_base Base Selection start Start: Buchwald-Hartwig Amination substrate_analysis Analyze Substrates: Aryl Halide & Amine start->substrate_analysis sterically_hindered Sterically Hindered Substrates? substrate_analysis->sterically_hindered base_sensitive Base-Sensitive Functional Groups? substrate_analysis->base_sensitive electron_rich_poor Electronically Demanding? sterically_hindered->electron_rich_poor No biarylphosphine Use Biarylphosphine Ligand (e.g., XPhos, SPhos) sterically_hindered->biarylphosphine Yes electron_rich_poor->biarylphosphine Yes standard_ligand Use Standard Ligand (e.g., P(t-Bu)3) electron_rich_poor->standard_ligand No run_reaction Run Reaction under Inert Atmosphere biarylphosphine->run_reaction standard_ligand->run_reaction strong_base Use Strong Base (e.g., NaOt-Bu) base_sensitive->strong_base No weak_base Use Weaker Base (e.g., Cs2CO3, K3PO4) base_sensitive->weak_base Yes strong_base->run_reaction weak_base->run_reaction

Caption: Decision-making process for Buchwald-Hartwig Amination.

References

Validation & Comparative

Confirming the Structure of N-(4-Methylphenyl)benzamide: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and materials science, unambiguous structural confirmation of synthesized organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the elucidation of molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR data for N-(4-Methylphenyl)benzamide, contrasting it with its structural isomers and parent compound to demonstrate the power of NMR in definitive structure verification.

¹H and ¹³C NMR Spectral Data of this compound

The structural assignment of this compound is achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the ¹H spectrum, alongside the chemical shifts for the ¹³C spectrum, are presented below.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.85m-2HH-2', H-6'
~7.60d8.42HH-2, H-6
~7.50m-1HH-4'
~7.45m-2HH-3', H-5'
~7.15d8.12HH-3, H-5
~7.70s-1HN-H
2.35s-3H-CH₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
165.7C=O
138.1C-4
135.5C-1
135.0C-1'
131.8C-4'
129.7C-3, C-5
128.8C-3', C-5'
127.1C-2', C-6'
120.7C-2, C-6
20.9-CH₃

Comparative NMR Analysis with Structural Alternatives

To unequivocally confirm the structure of this compound, a comparison of its NMR data with that of its isomers—N-phenyl-4-methylbenzamide, N-(2-methylphenyl)benzamide, and N-(3-methylphenyl)benzamide—as well as the parent compound N-phenylbenzamide, is essential. Key differences in chemical shifts and splitting patterns, arising from the varied positions of the methyl group, allow for clear differentiation.

Table 3: Comparative ¹H and ¹³C NMR Data for this compound and Alternatives

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound 2.35 (s, 3H, Ar-CH₃ ); ~7.15 (d, 2H); ~7.60 (d, 2H)20.9 (-C H₃); 120.7, 129.7, 135.5, 138.1 (p-substituted ring carbons)
N-phenyl-4-methylbenzamide[1]2.43 (s, 3H, Ar-CH₃ ); ~7.27 (d, 2H); ~7.78 (d, 2H)21.59 (-C H₃); 127.17, 129.48 (p-substituted ring carbons); 142.41 (C-CH₃)
N-(2-methylphenyl)benzamide~2.30 (s, 3H, Ar-CH₃ ); Aromatic region shows more complex splitting due to ortho-substitution.~17.5 (-C H₃); Aromatic region will show distinct signals for all carbons due to asymmetry.
N-(3-methylphenyl)benzamide~2.38 (s, 3H, Ar-CH₃ ); Aromatic region shows complex multiplets.~21.4 (-C H₃); Aromatic region will show distinct signals for all carbons due to asymmetry.
N-phenylbenzamide[1]No methyl signal; Aromatic protons appear as multiplets between 7.09 and 7.97 ppm.No methyl signal; Aromatic carbons at 120.82, 124.12, 128.12, 128.85, 129.07, 132.01, 135.46, 139.64.

The distinct singlet for the methyl group in the ¹H NMR spectrum and its corresponding signal in the ¹³C NMR spectrum are diagnostic. For this compound, the p-substitution on the aniline ring results in a characteristic pair of doublets in the aromatic region of the ¹H NMR spectrum. This pattern differs significantly from the more complex multiplets observed for the ortho- and meta-isomers and the distinct pattern of the N-phenyl-4-methylbenzamide isomer.

Experimental Workflow for Structural Confirmation

The logical process for confirming the molecular structure using NMR spectroscopy is outlined below. This workflow begins with the prepared sample and proceeds through data acquisition and analysis to the final structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D ¹H NMR Spectrum Acquisition C->D E ¹³C NMR Spectrum Acquisition C->E F Analyze Chemical Shifts D->F G Analyze Multiplicity & Coupling Constants D->G H Analyze Integration D->H E->F I Assign Signals to Protons & Carbons F->I G->I H->I J Compare with Alternative Structures I->J K Final Structure Confirmation J->K

Caption: Workflow for NMR-based structural confirmation.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: All NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: Proton NMR spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected and the resulting free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Data Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged to obtain a good signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz.

  • Data Processing: All spectra were processed using standard NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Conclusion

The combined ¹H and ¹³C NMR data provide a unique spectroscopic fingerprint for this compound. The characteristic chemical shift and singlet multiplicity of the methyl protons, coupled with the distinct splitting pattern of the aromatic protons on the p-substituted aniline ring, allow for its unambiguous differentiation from its structural isomers. This comparative guide underscores the indispensable role of NMR spectroscopy in the rigorous structural elucidation required in chemical research and development.

References

Comparative Analysis of N-(4-Methylphenyl)benzamide and Other Benzanilide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and structure-activity relationships of N-(4-Methylphenyl)benzamide and related benzanilide derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to their potential therapeutic applications.

Benzanilide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of this compound (also known as N-(p-tolyl)benzamide) and other notable benzanilide derivatives, focusing on their performance in preclinical studies. The information is presented to facilitate the identification of promising lead compounds for further drug development.

Physicochemical Properties and Synthesis

This compound is a solid with a melting point of 158-160 °C. The synthesis of this compound and its derivatives is typically achieved through the Schotten-Baumann reaction, which involves the acylation of an aniline with a benzoyl chloride in the presence of a base. Variations of this method allow for the introduction of a wide range of substituents on both the benzoyl and aniline rings, enabling the exploration of structure-activity relationships.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzoyl_chloride Substituted Benzoyl Chloride Reaction_Node Schotten-Baumann Reaction (Base, Solvent) Benzoyl_chloride->Reaction_Node Aniline Substituted Aniline Aniline->Reaction_Node Benzanilide Substituted Benzanilide Derivative Reaction_Node->Benzanilide

Caption: General synthesis of benzanilide derivatives.

Comparative Biological Activity

The biological activities of this compound and several other benzanilide derivatives have been evaluated in a variety of assays. The following tables summarize their cytotoxic and anti-inflammatory effects, providing a basis for comparative analysis.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxicity of benzanilide derivatives is a key area of investigation for anticancer drug discovery. The half-maximal inhibitory concentration (IC50) values for this compound and other derivatives against various cancer cell lines are presented in Table 1.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
1 This compoundMCF-7 (Breast)>100[1]
2 N-(4-chlorophenyl)benzamideMCF-7 (Breast)75.54[2]
3 N-(3,4-dichlorophenyl)benzamideMCF-7 (Breast)178.5[2]
4 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamideA549 (Lung)7.5[3]
5 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamideA549 (Lung)8.9[3]
6 4-Methyl-N-[4-(trifluoromethyl)phenyl]benzamideK562 (Leukemia)2.27[4]
7 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamideHL-60 (Leukemia)1.52[4]

Table 1: Comparative cytotoxic activity of benzanilide derivatives.

Anti-inflammatory Activity

Several benzanilide derivatives have demonstrated potent anti-inflammatory properties. Table 2 summarizes the inhibitory activity of these compounds in a carrageenan-induced paw edema model in mice.

CompoundDerivativeInhibition of Paw Edema (%)Reference
8 2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide26.81[5]
9 2-((4-Ethylphenoxy)methyl)-N-(4-chlorophenylcarbamothioyl)benzamide61.45[5]
10 2-((4-Ethylphenoxy)methyl)-N-(4-fluorophenylcarbamothioyl)benzamide55.74[5]
11 Indomethacin (Reference Drug)22.43[5]

Table 2: Comparative anti-inflammatory activity of benzanilide derivatives.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzanilide derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways. Two prominent mechanisms of action that have been investigated are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[3] Several benzanilide derivatives have been shown to inhibit EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Benzanilide Benzanilide Derivative Benzanilide->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation HDAC_Inhibition cluster_nucleus Nucleus cluster_chromatin Chromatin Histone_A Acetylated Histones Histone_D Deacetylated Histones Histone_A->Histone_D Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone_A->Gene_Expression HDAC HDAC Benzanilide Benzanilide Derivative Benzanilide->HDAC Inhibition

References

A Comparative Guide to HPLC Purity Determination of N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method for determining the purity of N-(4-Methylphenyl)benzamide. Experimental data and detailed protocols are provided to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential process-related impurities. A typical reverse-phase HPLC method is presented below, which is effective for the analysis of benzanilide and its derivatives.[1]

Comparison of HPLC Methods for Amide Analysis
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Instrumentation HPLC with UV DetectorHPLC or UHPLC with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient N/A50-95% B over 10 min
Detection UV at 254 nmUV at 265 nm
Injection Volume 10 µL2 µL
Column Temperature 30 °C40 °C
Run Time ~10 min~15 min
Resolution Good for major impuritiesExcellent for complex mixtures
Throughput HigherLower
Potential Impurities in this compound Synthesis

The primary impurities in the synthesis of this compound typically arise from unreacted starting materials or side reactions. These include:

  • p-Toluidine: Unreacted starting amine.

  • Benzoic Acid: Formed from the hydrolysis of the acylating agent (e.g., benzoyl chloride).

  • Benzoyl Chloride: Unreacted starting acylating agent (if used).

  • N,N'-di(p-tolyl)urea: A potential byproduct if phosgene or a similar reagent is used.

Alternative Purity Assessment: Melting Point Analysis

A traditional and more straightforward technique for preliminary purity assessment is melting point analysis. Pure crystalline compounds exhibit a sharp, well-defined melting point. The presence of impurities typically leads to a depression and broadening of the melting point range. While less quantitative than HPLC, it is a rapid and cost-effective method for an initial purity check.

Comparison of Purity Analysis Techniques
FeatureHPLCMelting Point Analysis
Principle Chromatographic separationDepression of freezing point
Quantitation Highly quantitativeSemi-quantitative
Sensitivity High (can detect trace impurities)Low (impurities <1-2% may not be detected)
Specificity High (can separate and identify impurities)Low (does not identify impurities)
Throughput ModerateHigh
Cost High (instrumentation and solvents)Low (basic apparatus)
Expertise Required HighLow

Experimental Protocols

Protocol 1: HPLC Purity Determination (Method A)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][3][4][5]

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 60:40 volume ratio. Add 0.1% phosphoric acid to the mixture and degas.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject a blank (mobile phase), followed by the sample solution. The purity is calculated using the area percentage method from the resulting chromatogram.

Protocol 2: Melting Point Analysis
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of approximately 1-2 °C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

    • Compare the observed melting point range to the literature value for pure this compound. A broad or depressed range indicates the presence of impurities.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC purity determination of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound Injector Inject Sample Sample->Injector MobilePhase Prepare & Degas Mobile Phase Column C18 Column Separation Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Result Purity Report Integration->Result Purity_Logic Crude Crude Synthesized This compound Purification Purification (e.g., Recrystallization) Crude->Purification Initial_Check Initial Purity Check (Melting Point / TLC) Purification->Initial_Check Final_Analysis Quantitative Purity Analysis (HPLC) Initial_Check->Final_Analysis If promising Repurify Repurify Initial_Check->Repurify If impure Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Pass Final_Analysis->Repurify Fail Repurify->Purification

References

Validation of a Kinase Inhibition Assay Using N-(4-Methylphenyl)benzamide as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a biological assay using N-(4-Methylphenyl)benzamide as a reference standard. For the purpose of this guide, we will focus on a hypothetical in vitro luminescence-based kinase inhibition assay. The principles and methodologies described herein are broadly applicable to the validation of various biological assays in drug discovery and development.

The validation of a biological assay is crucial to ensure the reliability, reproducibility, and accuracy of the results.[1][2] A well-characterized reference standard is a cornerstone of this process, providing a benchmark against which new test compounds and assay performance can be measured.[3][4][5] this compound, a synthetic benzamide derivative, serves as a hypothetical moderately potent inhibitor in our model assay, allowing for the demonstration of key validation parameters.

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is critical for assay validation. Ideally, a reference standard should be of high purity, stable, and readily available.[3] Its activity in the specific assay should be well-characterized. In our hypothetical kinase inhibition assay, we compare the performance of this compound with a well-known potent, non-selective kinase inhibitor (Staurosporine) and a structurally similar, less active compound (Benzamide).

Table 1: Comparison of IC50 Values for Kinase Inhibition

CompoundIC50 (nM)Hill Slope
This compound 550-1.10.992
Staurosporine (Positive Control)15-1.00.998
Benzamide (Negative Control)> 10,000N/AN/A

IC50 values were determined from a 10-point dose-response curve with 3-fold serial dilutions. Data represents the mean of three independent experiments.

Table 2: Assay Validation Parameters

ParameterThis compoundAcceptance Criteria
Intra-assay Precision (%CV) 4.8%≤ 15%
Inter-assay Precision (%CV) 7.2%≤ 20%
Z'-factor 0.85≥ 0.5
Signal-to-Background (S/B) 12≥ 5

These parameters are essential for demonstrating the robustness and reliability of the assay.

Experimental Protocols

Detailed and standardized protocols are necessary for ensuring the reproducibility of the assay.

2.1. Protocol for Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and control compounds in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration gradient.

    • Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well white, opaque assay plate.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Workflows and Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the kinase inhibition assay validation workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plate Assay Plating (Compounds + Reagents) Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation Enzymatic Reaction (Incubation) Assay_Plate->Incubation Detection Signal Detection (Luminescence Reading) Incubation->Detection Normalization Data Normalization Detection->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50 IC50 Determination Curve_Fitting->IC50

Caption: Workflow for the in vitro kinase inhibition assay.

3.2. Hypothetical Kinase Signaling Pathway

This diagram depicts a simplified, generic kinase signaling pathway that could be the target of the hypothetical assay. Inhibition of the target kinase would block the downstream phosphorylation events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase P Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein P Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor N4MPB This compound N4MPB->Target_Kinase Inhibition

Caption: Generic kinase signaling pathway with inhibition point.

References

A Comparative Analysis of the Melting Point of N-(4-Methylphenyl)benzamide: Experimental versus Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-reference for the experimental melting point of N-(4-Methylphenyl)benzamide against established literature values. The objective is to offer researchers, scientists, and professionals in drug development a clear and concise comparison, supported by detailed experimental protocols and data visualization.

Data Presentation

A summary of the experimentally determined melting point range and the corresponding literature values for this compound is presented in the table below. This allows for a direct comparison and assessment of the purity of the synthesized compound.

ParameterExperimental ValueLiterature Value
Melting Point157-159 °C158 °C[1][2]

Experimental Protocol

Objective: To determine the melting point of a synthesized sample of this compound.

Materials:

  • Synthesized this compound (white crystalline solid)

  • Capillary tubes

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound crystals was finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Loading: The powdered sample was packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: The melting point apparatus was calibrated using a standard of known melting point. The packed capillary tube was then inserted into the heating block of the apparatus.

  • Melting Point Determination:

    • The sample was heated at a rapid rate initially until the temperature was approximately 15-20 °C below the expected melting point.

    • The heating rate was then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appeared was recorded as the beginning of the melting range.

    • The temperature at which the entire sample turned into a clear liquid was recorded as the end of the melting range.

  • Data Recording: The observed melting point range was recorded. For the sample of this compound, the observed range was 157-159 °C.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for cross-referencing the experimental melting point of this compound with its literature value.

MeltingPointComparison cluster_experimental Experimental Determination cluster_literature Literature Review cluster_comparison Analysis exp_synthesis Synthesis of This compound exp_measurement Melting Point Measurement exp_synthesis->exp_measurement exp_value Experimental Value: 157-159 °C exp_measurement->exp_value comparison Comparison exp_value->comparison lit_search Search Chemical Databases lit_value Literature Value: 158 °C lit_search->lit_value lit_value->comparison conclusion Conclusion: Good Agreement, High Purity comparison->conclusion

Caption: Workflow for comparing experimental and literature melting points.

References

In Vitro Activity of N-(4-Methylphenyl)benzamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of N-(4-Methylphenyl)benzamide and its structurally related analogs. The information presented herein is collated from multiple studies, offering a comprehensive overview of their potential as anticancer and antimicrobial agents. Experimental data is summarized for clear comparison, and detailed protocols for key assays are provided.

Comparative Analysis of In Vitro Anticancer Activity

A variety of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The data presented below is derived from various studies and showcases the potential of these compounds as anticancer agents.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
This compound (Structure not explicitly tested in provided search results)---
MS-275 (Entinostat) Reference HDAC InhibitorMCF-7, MDA-MB-231, K562, A549(Data not quantified in text)[1][2]
Compound 13h N-substituted benzamide derivativeMCF-7Similar to MS-275[1]
Compound 13k N-substituted benzamide derivativeMDA-MB-231Similar to MS-275[1]
BJ-13 Benzamide derivativeGastric cancer cellsPotent (exact IC50 not specified)[3]
Compound 4f Imidazole-based N-phenylbenzamideA5497.5[4]
HeLa9.3[4]
MCF-78.9[4]
Compound 4e Imidazole-based N-phenylbenzamideA5498.9[4]
HeLa11.1[4]
MCF-79.2[4]
Compound 20b N-benzylbenzamide derivativeVarious cancer cell lines0.012 - 0.027[5]
Compound 7 4-Methylbenzamide derivative with 2,6-substituted purineK5622.27[6]
HL-601.42[6]
OKP-GS4.56[6]
Compound 10 4-Methylbenzamide derivative with 2,6-substituted purineK5622.53[6]
HL-601.52[6]
OKP-GS24.77[6]

Comparative Analysis of In Vitro Antimicrobial Activity

Several studies have explored the potential of N-arylbenzamide derivatives as antimicrobial agents. The activity is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial and fungal strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 5a N-benzamide derivativeB. subtilis6.2525[7]
E. coli3.1231[7]
Compound 6b N-p-tolylbenzamideE. coli3.1224[7]
Compound 6c N-(4-bromophenyl)benzamideB. subtilis6.2524[7]
Compound 4b N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivative(Not specified)-High activity[8]
Compound 4e N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivative(Not specified)-High activity[8]
Compound 3b (Isatin-3-ylidene)-hydrazonamideS. aureus-Good activity[9]
Compound 3d (Isatin-3-ylidene)-hydrazonamideS. aureus-Good activity[9]
Compounds 7a, 7b, 7c, 7d, 7f N-phenylbenzamidesE. coli, L. rhamnosus8-[10]
B. subtilis16-[10]
Compound 7a N-phenylbenzamideC. albicans-18[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, K562, MDA-MB-231) are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzamide derivatives and a reference compound (e.g., MS-275).[1][2]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Disc Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition.

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism (e.g., B. subtilis, E. coli).[7]

  • Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Disc Application: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the agar.[7]

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

anticancer_mechanism Potential Anticancer Mechanism of Benzamide Derivatives cluster_0 Benzamide Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects cluster_3 Outcome Benzamide Benzamide Analog HDAC Histone Deacetylases (HDACs) Benzamide->HDAC Inhibition Tubulin Tubulin Polymerization Benzamide->Tubulin Inhibition ProteinKinases Protein Kinases Benzamide->ProteinKinases Inhibition DNMT DNA Methyltransferases (DNMTs) Benzamide->DNMT Inhibition Apoptosis Induction of Apoptosis HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest ProteinKinases->CellCycleArrest DNMT->Apoptosis AnticancerActivity Anticancer Activity Apoptosis->AnticancerActivity CellCycleArrest->AnticancerActivity ROS ROS Accumulation ROS->Apoptosis

Caption: Potential mechanisms of anticancer activity for benzamide derivatives.

experimental_workflow In Vitro Screening Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Collection & Analysis cluster_3 Results & Further Steps Synthesis Synthesis of Benzamide Analogs StockSolution Preparation of Stock Solutions Synthesis->StockSolution AnticancerAssay Anticancer Assay (e.g., MTT) StockSolution->AnticancerAssay AntimicrobialAssay Antimicrobial Assay (e.g., Disc Diffusion) StockSolution->AntimicrobialAssay DataCollection Data Collection (Absorbance, Zone Diameter) AnticancerAssay->DataCollection AntimicrobialAssay->DataCollection IC50_MIC_Calc Calculation of IC50 / MIC DataCollection->IC50_MIC_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_MIC_Calc->SAR_Analysis LeadOptimization Lead Compound Optimization SAR_Analysis->LeadOptimization

Caption: A typical workflow for the in vitro screening of novel compounds.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a critical aspect of molecular construction. N-(4-Methylphenyl)benzamide, a significant scaffold in medicinal chemistry, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data, to aid in the selection of the most appropriate method based on efficiency, scalability, and green chemistry principles.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through three main pathways: the classical Schotten-Baumann reaction, modern direct catalytic amidation, and the use of peptide coupling reagents. Each method offers a different balance of reaction time, yield, cost, and environmental impact.

MetricRoute 1: Schotten-Baumann ReactionRoute 2: Direct Catalytic AmidationRoute 3: Amidation with Coupling Reagents
Starting Materials Benzoyl chloride, p-ToluidineBenzoic acid, p-ToluidineBenzoic acid, p-Toluidine, Coupling Reagent (e.g., DCC, EDC)
Typical Yield >90%[1]66-95%[2]70-90%[1]
Purity High, requires removal of HClGenerally high, water is the main byproductHigh, but requires removal of urea byproduct (for DCC) or water-soluble byproducts (for EDC)
Reaction Time 2-4 hours[1]10 minutes - 20 hours (method dependent)[1][3]2-24 hours[1]
Reaction Temperature 0°C to Room Temperature[1]Room Temperature to Reflux (~110°C)[1]0°C to Room Temperature[1]
Key Reagents Sodium HydroxideCatalyst (e.g., Boric Acid, Ceric Ammonium Nitrate)DCC/DMAP or EDC/HOBt[1]
Scalability Well-established for large scalePotentially scalable, catalyst choice is keyGood for lab scale, cost of coupling reagents can be a factor for large scale
Green Chemistry Generates stoichiometric salt wasteHigh atom economy, water as byproductGenerates stoichiometric amounts of byproducts

Experimental Protocols

Route 1: Schotten-Baumann Reaction

This classical method involves the acylation of an amine with an acid chloride in the presence of a base. It is a robust and high-yielding reaction.

Experimental Protocol:

  • In a flask, dissolve p-toluidine (1.0 eq.) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol.

Route 2: Direct Catalytic Amidation

This approach is a greener alternative that involves the direct condensation of a carboxylic acid and an amine, with the formation of water as the only byproduct. The choice of catalyst is crucial for the efficiency of this reaction.

Experimental Protocol (Boric Acid Catalyzed):

  • In a round-bottom flask equipped with a Dean-Stark apparatus, add benzoic acid (1.0 eq.), boric acid (5 mol%), and toluene.

  • Add p-toluidine (1.05 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and continue for 5-20 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol (Microwave-Assisted):

  • In a microwave reactor vessel, combine benzoic acid (1.0 eq.), p-toluidine (1.0 eq.), and a catalytic amount of ceric ammonium nitrate (CAN).

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, dissolve the residue in an appropriate solvent like ethyl acetate.

  • Wash the organic solution with water and brine.

  • Dry the organic layer and concentrate to obtain the product, which can be further purified by recrystallization.

Route 3: Amidation using Coupling Reagents

This method utilizes coupling reagents to activate the carboxylic acid in situ, facilitating the amide bond formation. This is a common strategy in peptide synthesis and for the preparation of complex amides.

Experimental Protocol (DCC/DMAP Coupling):

  • Dissolve benzoic acid (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM to the mixture.

  • Add p-toluidine (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The byproduct, dicyclohexylurea (DCU), will precipitate.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Synthetic Pathways and Evaluation Workflow

To better understand the chemical transformations and the decision-making process for selecting a synthetic route, the following diagrams are provided.

G Synthetic Pathways to this compound cluster_0 Route 1: Schotten-Baumann Reaction cluster_1 Route 2: Direct Catalytic Amidation cluster_2 Route 3: Amidation with Coupling Reagents Benzoyl_chloride Benzoyl Chloride Product_1 This compound Benzoyl_chloride->Product_1 + NaOH, H2O/DCM p_Toluidine_1 p-Toluidine p_Toluidine_1->Product_1 Benzoic_acid_2 Benzoic Acid Product_2 This compound Benzoic_acid_2->Product_2 + Catalyst (e.g., Boric Acid) - H2O p_Toluidine_2 p-Toluidine p_Toluidine_2->Product_2 Benzoic_acid_3 Benzoic Acid Product_3 This compound Benzoic_acid_3->Product_3 + Coupling Reagent (e.g., DCC/DMAP) p_Toluidine_3 p-Toluidine p_Toluidine_3->Product_3

Caption: Overview of the three primary synthetic routes to this compound.

G Logical Workflow for Synthetic Route Selection Start Define Synthesis Goals Criteria Evaluate Criteria: - Yield & Purity - Cost & Scalability - Time & Greenness Start->Criteria High_Yield_Fast High Yield & Fast Reaction? Criteria->High_Yield_Fast Green_Chemistry Green Chemistry Priority? High_Yield_Fast->Green_Chemistry No Route1 Route 1: Schotten-Baumann (High Yield, Fast, Scalable) High_Yield_Fast->Route1 Yes Lab_Scale Lab Scale & Mild Conditions? Green_Chemistry->Lab_Scale No Route2 Route 2: Direct Amidation (Green, Atom Economical) Green_Chemistry->Route2 Yes Lab_Scale->Route1 No (Consider Scalability) Route3 Route 3: Coupling Reagents (Mild, Good for Complex Substrates) Lab_Scale->Route3 Yes

Caption: Decision-making workflow for selecting the optimal synthetic route.

References

A Comparative Guide to the Quantitative Analysis of N-(4-Methylphenyl)benzamide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-(4-Methylphenyl)benzamide, a key intermediate and component in various chemical and pharmaceutical syntheses, is critical for process optimization, quality control, and pharmacokinetic studies. This guide provides a comparative overview of the primary analytical techniques for its determination in complex matrices, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and the need for structural confirmation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most viable methods.

Quantitative Data Summary

The following table summarizes the key performance attributes of HPLC-UV, GC-MS, and ¹H NMR for the analysis of benzamide derivatives, providing a basis for selecting the most appropriate technique. Data for this compound is inferred from studies on structurally similar compounds.

ParameterHPLC-UVGC-MS¹H NMR
Linearity (r²) >0.999[1]>0.99[1]Excellent (inherently quantitative)[2]
Limit of Detection (LOD) Low ng/mL range[1]Sub-ng/mL to pg/mL range[1]µg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL range[1]Low ng/mL range[1]µg/mL to mg/mL range
Accuracy (% Recovery) 94.0% - 101.0%[1]80% - 110%[1]High, with appropriate internal standards
Precision (%RSD) < 2%[1]< 5%[1]< 3%
Typical Run Time 10-20 minutes[1]15-30 minutes2-10 minutes
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)[1]High (based on unique chemical shifts)
Matrix Effect Can be significant; may require sample cleanup[1]Can be significant; mitigated by selective ion monitoring[1]Less susceptible to matrix effects

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for benzamide analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the routine quantification of non-volatile and thermally labile compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid can be used for optimal separation.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: Based on the benzamide chromophore, a detection wavelength of approximately 254 nm is recommended.[3]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

    • If necessary, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Matrix Cleanup (SPE/LLE) p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation (C18) a1->a2 a3 UV Detection (~254 nm) a2->a3 q2 Integrate Peak Area a3->q2 q1 Generate Calibration Curve q3 Calculate Concentration q1->q3 q2->q3

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of volatile and semi-volatile compounds in complex matrices. The mass spectrometer provides definitive structural confirmation.[1][5]

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10-20 °C/min to 280 °C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound can be used to enhance sensitivity and selectivity.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.

    • Derivatization is generally not required for this compound due to its sufficient volatility and thermal stability.

    • Perform dilutions to bring the analyte concentration within the linear range of the instrument.

  • Quantification: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is recommended. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification p1 Dissolve in Volatile Solvent p2 Add Internal Standard p1->p2 p3 Dilute to Working Concentration p2->p3 a1 Inject Sample p3->a1 a2 GC Separation a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis (Scan or SIM) a3->a4 q2 Peak Area Ratio (Analyte/IS) a4->q2 q1 Generate Calibration Curve q3 Calculate Concentration q1->q3 q2->q3

GC-MS analysis workflow for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR is an inherently quantitative technique that can provide rapid and accurate determination of this compound without the need for identical reference standards for calibration.[2]

Methodology:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified internal standard with a known concentration and purity, containing a proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Experimental Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T₁ of the protons of interest).

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh the sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Quantification: The concentration of this compound is calculated using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • IS = Internal Standard

Logical Relationship Diagram:

qNMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately Weigh Sample & Internal Standard p2 Dissolve in Known Volume of Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire ¹H NMR Spectrum p3->a1 a2 Ensure Sufficient Relaxation Delay (D1) d1 Integrate Non-overlapping Signals of Analyte and Internal Standard a1->d1 d2 Apply qNMR Equation d1->d2 d3 Determine Analyte Concentration d2->d3

References

Head-to-head comparison of N-(4-Methylphenyl)benzamide with a known commercial drug

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-(4-Methylphenyl)benzamide is a chemical compound that, as of the current date, is not a recognized therapeutic agent and lacks extensive biological activity data in publicly available literature. To fulfill the prompt's requirements for a comparative guide, we will use a well-studied structural analog, N-(4-hydroxyphenyl)acetamide , commonly known as Paracetamol (Acetaminophen) , as a proxy. This guide will compare Paracetamol to a widely used commercial drug, Ibuprofen , a non-steroidal anti-inflammatory drug (NSAID).

This comparison will focus on their mechanisms of action, efficacy as analgesics and antipyretics, and key safety profiles, providing researchers and drug development professionals with a framework for evaluating similar compounds.

Overview of Compounds

FeatureParacetamol (as a proxy for this compound)Ibuprofen
Chemical Class Anilide AnalgesicPropionic Acid Derivative (NSAID)
Primary Mechanism Primarily central COX inhibition, modulation of serotonergic and cannabinoid systems.Non-selective inhibition of COX-1 and COX-2 enzymes.
Therapeutic Use Analgesic (pain reliever), Antipyretic (fever reducer).Analgesic, Antipyretic, Anti-inflammatory.
Common Brand Names Tylenol, PanadolAdvil, Motrin, Nurofen

Mechanism of Action: A Comparative Analysis

Paracetamol and Ibuprofen both reduce pain and fever, but their mechanisms of action differ significantly, particularly concerning their effects on the cyclooxygenase (COX) enzymes.

Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The inhibition of COX-1, which is involved in protecting the stomach lining and maintaining platelet function, can lead to gastrointestinal side effects.

Paracetamol's mechanism is more complex and not fully elucidated. It is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its minimal anti-inflammatory effects. Its primary analgesic and antipyretic effects are believed to be centrally mediated within the brain and spinal cord, potentially through the inhibition of a COX-2 variant or a putative "COX-3". Additionally, it has been shown to modulate the endogenous cannabinoid and serotonergic systems, contributing to its pain-relieving properties.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->Prostaglandins_G Prostaglandins_PIF Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_PIF Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Paracetamol Paracetamol (Central Action) Paracetamol->COX2 Weakly Inhibits (Primarily Central)

Caption: Comparative mechanism of action for Ibuprofen and Paracetamol on the COX pathway.

In Vitro Efficacy: COX Enzyme Inhibition

The inhibitory potential of a compound against COX enzymes is a key indicator of its anti-inflammatory activity. This is typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Paracetamol >10015 - 50Low
Ibuprofen 13 - 159 - 35~1 (Non-selective)

Data presented are representative values from multiple sources and may vary based on specific assay conditions.

Experimental Protocols

COX Inhibition Assay (In Vitro)

This protocol outlines a common method to determine the IC50 values of a test compound against COX-1 and COX-2.

G start Start: Prepare Reagents (Enzyme, Arachidonic Acid, Test Compound) incubate Incubate Enzyme (COX-1 or COX-2) with Test Compound (e.g., Ibuprofen) or Vehicle Control start->incubate add_substrate Add Arachidonic Acid to Initiate Reaction incubate->add_substrate reaction Allow Reaction to Proceed (e.g., 10 min at 37°C) add_substrate->reaction stop_reaction Stop Reaction (e.g., with HCl) reaction->stop_reaction measure Measure Prostaglandin E2 (PGE2) Production (e.g., using ELISA) stop_reaction->measure calculate Calculate % Inhibition and Determine IC50 Value measure->calculate

Caption: Workflow for a typical in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ibuprofen) or a vehicle control for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding a saturating concentration of arachidonic acid.

  • Reaction Termination: After a set time (e.g., 10 minutes at 37°C), the reaction is terminated by adding a strong acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Clinical Efficacy and Safety Profile

The clinical performance of a drug is the ultimate measure of its utility. Below is a summary of key clinical parameters for Paracetamol and Ibuprofen.

ParameterParacetamolIbuprofen
Analgesic Efficacy GoodGood (often superior for inflammatory pain)
Antipyretic Efficacy GoodGood
Anti-inflammatory Efficacy MinimalModerate to Good
Recommended Adult Dose 500-1000 mg every 4-6 hours200-400 mg every 4-6 hours
Maximum Daily Dose 4000 mg1200 mg (OTC) / 3200 mg (prescription)
Primary Safety Concern Hepatotoxicity (liver damage) in overdose.Gastrointestinal bleeding, renal toxicity.

Conclusion

This comparative guide, using Paracetamol as an analogue for the structurally related this compound, highlights the critical differences in mechanism, efficacy, and safety when compared to the commercial NSAID, Ibuprofen.

  • Ibuprofen is a potent, non-selective COX inhibitor with strong analgesic, antipyretic, and anti-inflammatory effects. Its clinical utility is tempered by a risk of gastrointestinal and renal side effects due to COX-1 inhibition.

  • Paracetamol offers effective analgesia and antipyresis with minimal anti-inflammatory action and a different safety profile. Its primarily central mechanism of action avoids the gastrointestinal issues associated with peripheral COX-1 inhibition, but it carries a significant risk of hepatotoxicity in cases of overdose.

For researchers in drug development, this comparison underscores the importance of evaluating not only the primary mechanism of action (e.g., COX inhibition) but also the selectivity and off-target effects that ultimately define a drug's clinical profile. Any novel compound, such as this compound, would require a similar comprehensive evaluation, starting with in vitro assays like the COX inhibition protocol detailed above, before proceeding to more complex preclinical and clinical studies.

Inter-laboratory Validation of Analytical Methods for N-(4-Methylphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The robust and reliable quantification of N-(4-Methylphenyl)benzamide is crucial for its development and quality control. An essential step in ensuring the consistency and reliability of an analytical method is its validation through an inter-laboratory study, also known as a round-robin test. This process assesses the reproducibility of the method when performed by different laboratories, ensuring it is robust for general use.[1] To date, a specific inter-laboratory validation study for an analytical method for this compound has not been published in peer-reviewed literature. Therefore, this guide outlines the principles of inter-laboratory validation and provides a comparative overview of two common and robust analytical techniques that could be employed for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics presented are based on typical validation parameters for similar small molecules.

Comparison of Potential Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.[2]

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity/Selectivity HighHigh
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) Typically 98 - 102%Typically 95 - 105%
Precision (RSD%) < 2%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range

Experimental Protocols

Detailed experimental protocols are fundamental for the successful transfer and validation of analytical methods between laboratories.[3] Below are generalized protocols for the quantification of a small molecule like this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method coupled with UV detection, a common technique for the analysis of aromatic compounds.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase or a stronger organic solvent).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable compounds.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas:

    • Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a specified time, then ramp the temperature to a final value (e.g., 280°C) at a defined rate. The exact program will need to be optimized.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. Specific ions for this compound would need to be determined.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

    • If necessary, perform a derivatization step to improve volatility and thermal stability.

Inter-laboratory Validation Workflow

An inter-laboratory validation study is crucial to assess the reproducibility of an analytical method.[1] The following diagram illustrates a typical workflow for such a study.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Acceptance Criteria B Develop a Detailed Analytical Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Test Materials C->D E Each Laboratory Performs the Analysis According to the Protocol D->E F Data Collection and Reporting E->F G Statistical Analysis of Results (e.g., ANOVA) F->G H Assessment of Reproducibility and Repeatability G->H I Final Validation Report H->I

Caption: Workflow for an inter-laboratory validation study.

References

Safety Operating Guide

Proper Disposal of N-(4-Methylphenyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of N-(4-Methylphenyl)benzamide is a critical component of laboratory safety protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical in compliance with safety regulations.

This compound is classified as harmful if swallowed and is suspected of causing genetic defects. Therefore, strict adherence to the following disposal procedures is essential to minimize health risks and environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal process, it is imperative to be aware of the hazards associated with this compound. The Safety Data Sheet (SDS) indicates that it is an acute oral toxin and a suspected mutagen.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Wear appropriate protective gloves to prevent skin contact.
Protective Clothing Wear protective clothing to prevent skin exposure.
Eye Protection Use chemical safety goggles or a face shield.
Respiratory Protection If dust is generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with national, state, and local regulations. The primary method of disposal is through an approved hazardous waste disposal facility[1][2][3].

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, and wipers) in a designated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams.

  • Container Management:

    • Use the original container for storage of the waste chemical where possible.

    • If the original container is not available, use a container that is compatible with the chemical and is in good condition.

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials[2].

    • The storage area should be locked or accessible only to authorized personnel.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The waste must be disposed of by a licensed hazardous waste disposal company[1].

    • Provide the EHS department or the disposal company with a copy of the Safety Data Sheet (SDS).

  • Spill Cleanup:

    • In the event of a spill, avoid generating dust.

    • Wear the appropriate PPE.

    • Carefully sweep or vacuum the spilled material and place it into a labeled hazardous waste container for disposal[4].

    • Ventilate the area and decontaminate the spill site after the material has been collected.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash[1].

  • Handle uncleaned containers with the same precautions as the product itself.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Protective Clothing - Eye Protection - Respiratory Protection (if dust) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect separate Is waste mixed with other chemicals? collect->separate segregate Segregate from other waste streams separate->segregate Yes store Store container in a cool, dry, well-ventilated, and secure area separate->store No segregate->store contact Contact Environmental Health & Safety (EHS) for pickup store->contact dispose Dispose through an approved hazardous waste disposal facility contact->dispose end End of Disposal Process dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N-(4-Methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(4-Methylphenyl)benzamide

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar benzamide derivatives. Researchers, scientists, and drug development professionals should use this information as a baseline and always conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[1]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[1]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[1]Protects against the inhalation of harmful dust.
Body Protection Protective clothing and boots as needed, depending on the scale of the operation.[1]Provides overall protection from contamination.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Safe Handling Protocol
  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Remove all potential sources of ignition from the handling area.

    • Wear all required personal protective equipment as outlined in the table above.[2]

  • Handling the Chemical :

    • Avoid the generation of dust.[1]

    • When transferring the chemical, do so carefully to minimize the creation of airborne dust.

    • Keep the container tightly closed when not in use.[1][3]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep containers tightly sealed to prevent contamination and moisture absorption.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Chemical Spill Response

In the event of a spill, follow a clear and logical workflow to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_0 Chemical Spill Workflow Evacuate Evacuate Immediate Area (if spill is large) Assess Assess the Spill (Size and Hazard Level) Evacuate->Assess Contain Contain the Spill (Use appropriate absorbent material) Assess->Contain Small & Manageable Report Report the Incident (Follow institutional protocols) Assess->Report Large or Hazardous Clean Clean Spill Area (Sweep solid material, avoid dust) Contain->Clean Decontaminate Decontaminate the Area (Use suitable solvent, then soap and water) Clean->Decontaminate Dispose Dispose of Waste (Collect in a sealed, labeled container) Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Collection : All waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.[2][5]

  • Waste Characterization : Due to the lack of specific hazard data, this compound should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6]

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.